molecular formula C15H23N3O6S B605796 Azide-PEG4-Tos

Azide-PEG4-Tos

Cat. No.: B605796
M. Wt: 373.4 g/mol
InChI Key: ZYZZLMAEZYMGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azide-PEG4-Tos is a PEG derivative containing an azide group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The tosyl group is a good leaving group for nucleophilic substitution reactions.

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLMAEZYMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Versatility of Azide-PEG4-Tos: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular architecture of linker molecules is paramount for the rational design of novel therapeutics. Azide-PEG4-Tos, a heterobifunctional crosslinker, offers a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core structure of this compound, provides detailed experimental protocols for its key reactions, and presents its role in the broader context of drug development workflows.

Core Structure and Physicochemical Properties

This compound is a molecule meticulously designed with three key components: an azide (N₃) group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) group. This trifecta of functionalities imparts a unique set of chemical reactivities, making it an invaluable tool in bioconjugation and medicinal chemistry.

The azide group serves as a versatile handle for "click chemistry" reactions. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage with alkyne-containing molecules.[1] This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions suitable for sensitive biomolecules.[2]

The tosyl group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions.[3] This allows for the facile conjugation of this compound to molecules bearing nucleophilic functional groups such as amines, thiols, and hydroxyls.[4]

Connecting these two reactive ends is a hydrophilic PEG4 spacer. This polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1] The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.

The chemical structure of this compound can be represented by the following diagram:

cluster_azide Azide Group cluster_peg4 PEG4 Spacer cluster_tosyl Tosyl Group N1 N N2 N N1->N2 N3 N N2->N3 C1 CH₂ N3->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 S S O4->S O5 O S->O5 O6 O S->O6 C9 C₆H₄ S->C9 C10 CH₃ C9->C10

Caption: Chemical structure of this compound.

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₃N₃O₆S
Molecular Weight 373.4 g/mol
Purity ≥95-98%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C
CAS Number 168640-82-2

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed methodologies for these key experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Procedure:

  • Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent. A typical starting concentration is 10 mM.

  • Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup: In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule. A slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

  • Addition of Catalyst: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation of Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR. Reactions are typically complete within 1-24 hours.

  • Purification: Upon completion, the product can be purified using standard techniques such as column chromatography or HPLC.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This protocol outlines the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

Procedure:

  • Reactant Preparation: Dissolve this compound and the amine-containing molecule in the chosen aprotic polar solvent.

  • Reaction Setup: In a reaction vessel, combine the solutions of this compound and the amine-containing molecule. An excess of the amine (2-3 equivalents) is often used to ensure complete consumption of the tosylated PEG.

  • Addition of Base: Add the base (e.g., TEA or DIPEA, 2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or HPLC.

Application in PROTAC Drug Development

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a linker, allows for systematic optimization.

This compound serves as a versatile building block for the linker component. A typical workflow for synthesizing a PROTAC using this linker involves a convergent approach where the POI ligand and the E3 ligase ligand are individually functionalized and then joined together using the dual reactivity of this compound.

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Workflow cluster_step2 Step 2: Click Chemistry poi_ligand Protein of Interest (POI) Ligand with Alkyne protac Final PROTAC Molecule poi_ligand->protac CuAAC or SPAAC e3_ligand E3 Ligase Ligand with Nucleophile (e.g., -NH₂) azide_peg4_tos This compound e3_ligand->azide_peg4_tos intermediate Azide-PEG4-E3 Ligand Intermediate azide_peg4_tos->intermediate intermediate->protac purification1 Purification intermediate->purification1 purification2 Purification protac->purification2 characterization Characterization (NMR, MS) purification2->characterization

Caption: PROTAC synthesis workflow using this compound.

This workflow highlights the strategic use of the orthogonal reactivities of this compound, enabling a modular and efficient approach to the construction of a diverse library of PROTAC molecules for screening and optimization in drug discovery programs. The ability to precisely control the linkage chemistry and linker length is a critical factor in developing potent and selective protein degraders.

References

An In-depth Technical Guide to Azide-PEG4-Tos: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azide-PEG4-Tos, a heterobifunctional crosslinker, is a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG) spacer, and a tosyl leaving group, enables a variety of chemical modifications and conjugations. This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in research and development.

Chemical Properties and Specifications

This compound is characterized by its well-defined chemical structure and high purity, making it a reliable reagent for reproducible experimental outcomes. The key quantitative data are summarized in the tables below for easy reference and comparison.

Identifier Value
Chemical Name 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Synonyms Azido-PEG4-tosylate, Azide-PEG4-Tosyl
CAS Number 168640-82-2
Molecular Formula C15H23N3O6S
Molecular Weight 373.43 g/mol
Specification Value
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, DCM) and has increased aqueous solubility due to the PEG spacer.[1]
Storage Store at -20°C for long-term stability.[1]

Key Applications

The bifunctional nature of this compound allows for its application in a range of bioconjugation techniques. The azide group is amenable to "click chemistry" reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[2]

  • Click Chemistry: The azide moiety of this compound can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for labeling and conjugating biomolecules.[3]

  • PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this compound can enhance the solubility and cell permeability of the resulting PROTAC.

  • PEGylation: The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used to introduce a PEG spacer, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of biomolecules.

  • Surface Modification: The reactive groups of this compound can be used to functionalize surfaces, such as nanoparticles and microarrays, for various biomedical and diagnostic applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar PEG linkers.

This protocol outlines the general steps for a CuAAC reaction to conjugate an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the alkyne-functionalized molecule in DMSO.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the reaction buffer.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO4 to the mixture. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Azide_PEG4_Tos This compound Stock Solution Reaction_Mix Combine Reactants in Buffer Azide_PEG4_Tos->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Stock Solution Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 Stock Solution CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate Stock Solution Ascorbate->Reaction_Mix Ligand Copper Ligand Stock Solution Ligand->Reaction_Mix Incubation Incubate at RT (1-4 hours) Reaction_Mix->Incubation Purify Purify Conjugate (SEC or Dialysis) Incubation->Purify Final_Product Final Conjugated Product Purify->Final_Product

This protocol describes a copper-free click chemistry reaction using a strained alkyne (e.g., DBCO, BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the strained alkyne-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • In a reaction tube, combine the strained alkyne-functionalized molecule with a molar excess (typically 1.5-2 equivalents) of this compound.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne. The reaction progress can be monitored by SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Azide_PEG4_Tos This compound Stock Solution Reaction_Mix Combine Reactants Azide_PEG4_Tos->Reaction_Mix Strained_Alkyne Strained Alkyne-Molecule in Buffer Strained_Alkyne->Reaction_Mix Incubation Incubate at RT or 37°C (1-12 hours) Reaction_Mix->Incubation Purify Purify Conjugate (SEC or Dialysis) Incubation->Purify Final_Product Final Conjugated Product Purify->Final_Product

This protocol provides a general method for displacing the tosyl group of this compound with a nucleophile, such as an amine.

Materials:

  • This compound

  • Nucleophile-containing molecule (e.g., an amine-functionalized ligand)

  • Anhydrous aprotic polar solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

  • Reaction Setup:

    • Dissolve this compound and the nucleophile-containing molecule in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base to the reaction mixture.

  • Incubation:

    • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60°C) until the reaction is complete, as monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then dried and concentrated.

    • The crude product is purified by column chromatography to yield the desired product.

Nucleophilic_Substitution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification Reactants Dissolve this compound & Nucleophile in Solvent Base Add Non-nucleophilic Base (e.g., DIPEA) Reactants->Base Incubation Stir at RT or Elevated Temp Base->Incubation Workup Aqueous Work-up & Extraction Incubation->Workup Purify Column Chromatography Workup->Purify Final_Product Final Product Purify->Final_Product

This protocol illustrates a modular approach to PROTAC synthesis where this compound acts as the linker. This example assumes the E3 ligase ligand contains a nucleophile (e.g., amine) and the target protein ligand has an alkyne group.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Follow Protocol 3 (Nucleophilic Substitution) to react the amine-containing E3 ligase ligand with this compound. This will result in an Azide-PEG4-E3 ligase ligand conjugate.

Step 2: Conjugation of the Linker-Ligand to the Target Protein Ligand

  • Follow Protocol 1 (CuAAC) or Protocol 2 (SPAAC) to react the azide group of the Azide-PEG4-E3 ligase ligand conjugate with the alkyne-functionalized target protein ligand.

Purification of the Final PROTAC:

  • The final PROTAC molecule is typically purified by preparative HPLC to achieve high purity. Characterization is performed using LC-MS and NMR to confirm the structure and purity.

PROTAC_Synthesis_Pathway E3_Ligand E3 Ligase Ligand (with Nucleophile) Step1 Protocol 3: Nucleophilic Substitution E3_Ligand->Step1 Azide_PEG4_Tos This compound Azide_PEG4_Tos->Step1 Intermediate Azide-PEG4-E3 Ligase Ligand Conjugate Step1->Intermediate Step2 Protocol 1 or 2: Click Chemistry Intermediate->Step2 Target_Ligand Target Protein Ligand (with Alkyne) Target_Ligand->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Purification of PEGylated Products

The purification of molecules conjugated with this compound is a critical step to ensure the homogeneity and purity of the final product. Several chromatographic techniques can be employed.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, allowing for the separation of the PEGylated product from the unreacted starting material.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of a protein, enabling the separation of PEGylated species from their unmodified counterparts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The hydrophilic PEG chain will alter the retention time of a molecule on a reverse-phase column, allowing for purification.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can influence the hydrophobic interactions of the conjugated molecule with the stationary phase.

The choice of purification method will depend on the specific properties of the molecule being conjugated and the desired level of purity.

This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results.

References

Synthesis and Purification of Azide-PEG4-Tos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG4-Tos, a heterobifunctional linker widely utilized in bioconjugation and drug delivery applications. The document outlines a detailed two-step synthetic pathway, purification methodologies, and expected analytical data.

Introduction

This compound is a valuable chemical tool featuring a terminal azide group for click chemistry reactions and a tosyl group that serves as an excellent leaving group for nucleophilic substitution. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. This guide details the synthetic route from tetraethylene glycol, involving a tosylation reaction followed by an azidation step.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the monotosylation of tetraethylene glycol, followed by the conversion of the resulting hydroxyl group to an azide.

Synthesis_Pathway TEG Tetraethylene Glycol (HO-(CH2CH2O)4-H) Intermediate HO-PEG4-Tos TEG->Intermediate Tosylation TosCl Tosyl Chloride (TsCl) Pyridine Final_Product This compound (N3-(CH2CH2O)4-Ts) Intermediate->Final_Product Azidation NaN3 Sodium Azide (NaN3) DMF

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Mono-tosylated-PEG4 (HO-PEG4-Tos)

This protocol is adapted from a procedure for the monotosylation of tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude HO-PEG4-Tos.

Step 2: Synthesis of this compound

This protocol outlines the conversion of the tosylated intermediate to the final azide product.

Materials:

  • HO-PEG4-Tos (from Step 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the crude HO-PEG4-Tos (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water multiple times to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 20% ethyl acetate in hexane, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Tetraethylene GlycolC₈H₁₈O₅194.23Starting Material
Tosyl ChlorideC₇H₇ClO₂S190.65Reagent (Tosylation)
HO-PEG4-TosC₁₅H₂₄O₇S348.41Intermediate
Sodium AzideN₃Na65.01Reagent (Azidation)
This compound C₁₅H₂₃N₃O₆S 373.43 Final Product

Table 2: Synthesis and Purification Data

ParameterValue
Step 1 Yield ~90%[1]
Step 2 Yield High (typically >85%)
Overall Yield ~75-85%
Purity (Post-Purification) ≥98%[2][3][4]
Appearance Colorless to pale yellow oil

Table 3: Analytical Data

TechniqueExpected Results
¹H NMR (CDCl₃) For HO-PEG4-Tos : δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG backbone), 2.45 (s, 3H, Ar-CH₃).[1] For This compound : Signals corresponding to the tosyl group and PEG backbone will be present. A characteristic triplet around 3.3-3.4 ppm for the -CH₂-N₃ protons is expected.
Mass Spec (ESI) For This compound : Expected m/z for [M+Na]⁺: 396.12.

Experimental Workflow

The overall workflow from starting materials to the purified product is illustrated below.

Experimental_Workflow Start Start: Tetraethylene Glycol Step1 Step 1: Tosylation (TsCl, Pyridine, DCM) Start->Step1 Workup1 Workup: Extraction & Washing Step1->Workup1 Intermediate Crude HO-PEG4-Tos Workup1->Intermediate Step2 Step 2: Azidation (NaN3, DMF) Intermediate->Step2 Workup2 Workup: Extraction & Washing Step2->Workup2 Crude_Product Crude this compound Workup2->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis: NMR, Mass Spec Final_Product->Analysis

Caption: General experimental workflow.

References

A Comprehensive Technical Guide to the Safe Handling of Azide-PEG4-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety considerations and handling precautions for Azide-PEG4-Tos (CAS No. 168640-82-2). Due to the presence of an azide functional group, this compound requires careful management in a laboratory setting to mitigate potential hazards. This document outlines the known properties, potential hazards, and recommended safety protocols for the use of this compound in research and development.

Compound Identification and Properties

This compound is a heterobifunctional crosslinker containing an azide group and a tosyl group, connected by a four-unit polyethylene glycol (PEG) spacer.[1] The azide allows for reaction via click chemistry, while the tosyl group is a good leaving group for nucleophilic substitution.[1] The PEG spacer enhances the compound's solubility in aqueous media.[1]

PropertyValueSource
CAS Number 168640-82-2[1][2]
Molecular Formula C15H23N3O6S
Molecular Weight 373.4 g/mol
Purity Typically >95%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C

Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.

Stability Assessment of this compound:

Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".

  • Carbon to Nitrogen Ratio (C/N): For this compound (C15H23N3O6S), the C/N ratio is 15/3 = 5. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. With a C/N ratio of 5, this compound is considered relatively stable for an organic azide.

  • Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (like an azide). In this compound, there are 15 carbons to one azide group, which satisfies this rule and indicates a good dilution of the energetic group, rendering the compound relatively safe to handle with appropriate precautions.

Despite its relative stability, it is crucial to treat this compound as a potentially hazardous material and follow all recommended safety protocols.

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound to minimize risks.

Engineering Controls:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Use a blast shield, especially when working with quantities greater than a few hundred milligrams or when heating the compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat must be worn.

General Handling Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Use the smallest amount of the azide necessary for the experiment.

  • Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly sensitive metal azides. Use plastic or ceramic spatulas instead.

  • Avoid grinding or subjecting the solid material to friction or shock.

  • Do not work alone when handling azides.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS and Internal SOPs Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Don_PPE Proceed if understood Prepare_Hood Prepare Fume Hood with Blast Shield Don_PPE->Prepare_Hood Weigh_Compound Weigh this compound (Use non-metal spatula) Prepare_Hood->Weigh_Compound Perform_Reaction Perform Reaction in Hood Weigh_Compound->Perform_Reaction Quench_Reaction Quench Unreacted Azide (if applicable) Perform_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste in Designated Azide Waste Container Quench_Reaction->Dispose_Waste Clean_Area Clean Work Area Dispose_Waste->Clean_Area G Azide_PEG4_Tos Azide_PEG4_Tos Acids Acids Azide_PEG4_Tos->Acids reacts with to form Heavy_Metals Heavy_Metals Azide_PEG4_Tos->Heavy_Metals reacts with to form Halogenated_Solvents Halogenated_Solvents Azide_PEG4_Tos->Halogenated_Solvents reacts with to form Oxidizing_Agents Oxidizing_Agents Azide_PEG4_Tos->Oxidizing_Agents can react violently with Hydrazoic_Acid Hydrazoic_Acid Acids->Hydrazoic_Acid Metal_Azides Metal_Azides Heavy_Metals->Metal_Azides Explosive_Azidomethanes Explosive_Azidomethanes Halogenated_Solvents->Explosive_Azidomethanes Violent_Reaction Violent_Reaction Oxidizing_Agents->Violent_Reaction

References

The Pivotal Role of the PEG4 Linker in Azide-PEG4-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of Azide-PEG4-Tos, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Particular focus is given to the integral role of the polyethylene glycol (PEG) spacer in modulating the physicochemical and biological properties of the resulting conjugates.

Introduction to this compound

This compound is a versatile chemical tool used to connect two different molecules. It is composed of three key functional components: an azide group (N₃), a tetraethylene glycol (PEG4) spacer, and a tosylate (Tos) group. This strategic design allows for sequential or orthogonal conjugation strategies, making it a valuable reagent in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The azide serves as a reactive handle for "click chemistry," a suite of reactions known for their high efficiency and specificity. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. Bridging these two reactive ends is the PEG4 linker, which is far more than a simple spacer; it imparts crucial properties that are often decisive for the success of the final conjugate.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₃N₃O₆S[1][2]
Molecular Weight 373.4 g/mol [1][2]
Appearance Varies (typically a colorless oil or solid)N/A
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, keep in dry and avoid sunlight

The Core Functionality: The PEG4 Linker

The PEG4 linker is a short, discrete chain of four repeating ethylene glycol units. This structure is central to the utility of this compound, providing a unique combination of hydrophilicity, flexibility, and defined length.

Enhanced Hydrophilicity and Solubility

A primary and critical role of the PEG4 spacer is to increase the water solubility of the molecule and its subsequent conjugates. Many potent therapeutic agents, such as cytotoxic drugs for ADCs or small molecule inhibitors for PROTACs, are hydrophobic. This poor solubility can hinder formulation, reduce bioavailability, and lead to aggregation. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire conjugate. This enhancement is crucial for ensuring compatibility with physiological environments.

Optimal Spacing and Flexibility

The PEG4 linker provides a defined spatial separation of approximately 14 atoms between the azide and tosyl groups. This spacer is critical for several reasons:

  • Reduced Steric Hindrance: It physically separates the two conjugated molecules, preventing them from interfering with each other's biological function. For example, in an ADC, it ensures the drug payload does not obstruct the antibody's binding to its target antigen.

  • Conformational Freedom: PEG linkers are highly flexible, allowing for free rotation around the C-O and C-C bonds. This flexibility is paramount in PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination to occur. A linker that is too rigid can prevent the formation of this complex.

  • Tunable Length: While this guide focuses on PEG4, the principles apply to a range of PEG linker lengths. The ability to vary the linker length is a key strategy in optimizing PROTAC efficacy, as the optimal distance for ternary complex formation is target-dependent.

Improved Pharmacokinetics and Biocompatibility

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving drug properties. Even a short PEG4 linker can contribute to:

  • Increased Stability: The hydrophilic PEG chain can shield the conjugate from enzymatic degradation.

  • Modulated Biodistribution: By increasing hydrophilicity, the linker can alter how the conjugate distributes throughout the body, potentially leading to a better therapeutic index.

  • Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it an ideal component for therapeutic applications.

Applications and Experimental Protocols

This compound is a heterobifunctional linker, meaning its two ends can react through different chemical pathways. This allows for a controlled, stepwise synthesis of complex molecules.

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker is a critical component, and PEG linkers are the most common motifs used. In this context, this compound can be used to connect the target protein ligand to the E3 ligase ligand.

The general workflow involves two main steps:

  • Nucleophilic Substitution: A molecule containing a nucleophile (e.g., an alcohol or amine on the E3 ligase ligand) displaces the tosylate group.

  • Click Chemistry: The azide group is then used to attach the second part of the molecule (e.g., an alkyne-modified target protein ligand) via CuAAC or SPAAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A E3 Ligase Ligand (with Nucleophile) R1 Step 1: Nucleophilic Substitution A->R1 B This compound B->R1 C Target Protein Ligand (with Alkyne) R2 Step 2: Click Chemistry (CuAAC or SPAAC) C->R2 R1->R2 Intermediate: E3 Ligand-PEG4-Azide P Final PROTAC Molecule R2->P

A logical workflow for synthesizing a PROTAC using this compound.
Experimental Protocol: Two-Step PROTAC Synthesis

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Nucleophilic Substitution of the Tosyl Group

  • Dissolve: Dissolve the E3 ligase ligand containing a primary alcohol or amine (1.0 eq) in anhydrous DMF.

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Add Linker: Add this compound (1.2 eq) to the solution.

  • React: Stir the reaction mixture at 60-80°C under a nitrogen atmosphere for 12-24 hours, monitoring by LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify: Purify the resulting azide-PEG4-ligand intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve: Dissolve the purified azide-PEG4-ligand intermediate (1.0 eq) and the alkyne-modified target protein ligand (1.0 eq) in a 3:1 mixture of THF/water.

  • Add Copper: Add copper(II) sulfate pentahydrate (0.1 eq).

  • Add Reducing Agent: Add sodium ascorbate (0.3 eq) to reduce Cu(II) to the active Cu(I) species.

  • React: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution color changes. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify: Purify the final PROTAC conjugate using preparative HPLC.

Quantitative Data: Representative Reaction Parameters
ParameterNucleophilic SubstitutionCuAAC Click Chemistry
Typical Yield 60-85%>90%
Purity (Post-Purification) >95%>98%
Reaction Time 12-24 hours4-12 hours
Reaction Temperature 60-80°CRoom Temperature

Note: These values are representative and highly dependent on the specific substrates used.

Visualizing the Role of the PEG4 Linker in a PROTAC

The flexibility and length of the PEG4 linker are crucial for enabling the formation of a stable ternary complex, which is the necessary precursor to target protein ubiquitination and degradation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand PEG4 PEG4 Linker E3_Ligand->PEG4 E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand PEG4->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Ub->E3_Ligase

The PEG4 linker bridges the two ligands, facilitating ternary complex formation.

Conclusion

The PEG4 linker in this compound is a multifunctional component that plays a pivotal role in the success of bioconjugation strategies. Its ability to enhance solubility, provide optimal and flexible spacing, and improve the pharmacokinetic profile of conjugates makes it an indispensable tool for researchers in drug development. Understanding the specific contributions of this linker allows scientists to rationally design and synthesize complex molecules like ADCs and PROTACs with a higher probability of achieving the desired therapeutic effect. The heterobifunctional nature of this compound, with its orthogonal azide and tosylate reactive handles, provides a robust platform for the modular construction of these next-generation therapeutics.

References

The Tosyl Group in Azide-PEG4-Tos: A Technical Guide to its Superior Leaving Group Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and bioconjugation, the precise control of chemical reactions is paramount. The strategic use of functional groups that facilitate reliable and high-yield transformations is a cornerstone of synthesizing complex molecular architectures. One such pivotal functional group is the p-toluenesulfonyl (tosyl) group, particularly in the context of versatile linkers like Azide-PEG4-Tos. This technical guide provides an in-depth analysis of the tosyl group's role as a superior leaving group in this compound, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging its reactivity.

The Chemical Rationale: Why the Tosyl Group Excels as a Leaving Group

The efficacy of a leaving group is fundamentally tied to its stability once it has departed from the substrate. Poor leaving groups, such as the hydroxyl group (-OH), are strong bases. In contrast, excellent leaving groups are weak bases, capable of stabilizing the negative charge they acquire upon bond cleavage.[1] The tosyl group is the ester of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8.[2][3] This indicates that its conjugate base, the tosylate anion, is exceptionally stable and therefore a very weak base.[3]

The remarkable stability of the tosylate anion is attributed to two key electronic factors:

  • Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group, being shared by the two other oxygen atoms and the sulfur atom. This distribution of charge significantly lowers the energy of the anion.[1]

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge, contributing to its stability.

This inherent stability makes the tosylate group an excellent leaving group in nucleophilic substitution reactions, often employed to activate alcohols for subsequent transformations.

Quantitative Comparison of Sulfonate Leaving Groups

The selection of an appropriate leaving group is a critical decision in synthesis design. The tosyl group belongs to a class of sulfonate esters that are renowned for their high reactivity. The following table provides a quantitative comparison of common sulfonate leaving groups, highlighting the tosylate's position within this reactive hierarchy.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 to -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -21.00 (Reference)
Brosylate-OBsp-Bromobenzenesulfonic AcidNot specified2.62
Nosylate-ONsp-Nitrobenzenesulfonic AcidNot specifiedNot specified

Data compiled from multiple sources. The relative rates are approximate and can vary with substrate and reaction conditions.

As the data indicates, while triflate is a significantly more reactive leaving group, tosylate offers a balance of high reactivity and relative stability, making it a workhorse in organic synthesis. Its reactivity is comparable to that of mesylate and brosylate.

The Role of the Tosyl Group in this compound

This compound is a heterobifunctional linker that embodies the strategic utility of the tosyl group. This molecule possesses two distinct functional ends:

  • An Azide Group (N₃): This functionality is primed for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to molecules bearing an alkyne group.

  • A Tosyl Group (-OTs): As detailed above, this group serves as an excellent leaving group, enabling the PEG linker to be attached to nucleophilic sites on a target molecule, such as amines, thiols, or hydroxyls, through a nucleophilic substitution reaction.

This dual functionality makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of tosylated PEG linkers, providing a practical guide for laboratory application.

Protocol 1: Synthesis of α-Azide-ω-hydroxyl PEG from α-Tosyl-ω-hydroxyl PEG

This protocol details the displacement of a tosyl group from a PEG linker by an azide nucleophile, a reaction analogous to the utilization of the tosyl group in this compound as a leaving group.

Workflow for the Synthesis of α-Azide-ω-hydroxyl PEG

G start Start: α-Tosyl-ω-hydroxyl PEG and Sodium Azide (NaN₃) dissolve Dissolve in dry DMF start->dissolve react Stir overnight at 90°C under Argon atmosphere dissolve->react cool Cool to room temperature react->cool filter Filter the reaction mixture cool->filter remove_dmf Remove DMF under vacuum filter->remove_dmf dissolve_dcm Dissolve crude product in DCM remove_dmf->dissolve_dcm wash Wash with brine and water dissolve_dcm->wash dry Dry organic layer wash->dry end End: α-Azide-ω-hydroxyl PEG dry->end G start Start: Halide/Tosylate Substrate and Sodium Azide (NaN₃) mix Mix substrate and NaN₃ in PEG 400 start->mix stir Vigorously stir at room temperature mix->stir monitor Monitor reaction by TLC stir->monitor extract Extract with dry ether monitor->extract Upon completion concentrate Concentrate under reduced pressure extract->concentrate end End: Pure Organic Azide concentrate->end

References

Methodological & Application

Application Note: Azide-PEG4-Tos for Advanced Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions for covalently linking molecules.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for forming stable triazole linkages.[2][3] Azide-PEG4-Tos is a heterobifunctional linker that leverages the power of click chemistry for advanced bioconjugation. It features an azide group for participation in click reactions and a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.[4] The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for applications in drug delivery, proteomics, and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

Key Features of this compound:

  • Dual Functionality: Possesses a bioorthogonal azide handle for click chemistry and a reactive tosyl group for conjugation to nucleophiles (e.g., amines, thiols).

  • Click Chemistry Compatibility: The azide group reacts efficiently with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC).

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.

  • Biocompatibility: The PEG spacer can help reduce immunogenicity and improve the pharmacokinetic properties of the final bioconjugate.

  • Versatility: Enables the precise and stable linkage of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Chemical Properties and Data

The properties of the this compound linker are summarized below, providing essential information for experimental design.

PropertyValueReference
Chemical Name This compound
CAS Number 168640-82-2
Molecular Formula C15H23N3O6S
Molecular Weight 373.4 g/mol
Purity Typically >95%
Appearance Varies (often a colorless oil or solid)
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, desiccated

Reaction Mechanisms and Workflows

This compound can be conjugated via two primary click chemistry pathways: the copper-catalyzed (CuAAC) or the strain-promoted, copper-free (SPAAC) reaction. The choice depends on the sensitivity of the biomolecules to copper ions. SPAAC is generally preferred for applications in living systems due to the cytotoxicity of copper.

G cluster_0 Bioconjugation Workflow A Step 1: Prepare Biomolecule (e.g., with Alkyne or DBCO group) B Step 2: Prepare this compound (Dissolve in compatible solvent) C Step 3: Click Reaction (CuAAC or SPAAC) B->C D Step 4: Purification (e.g., SEC, Dialysis) C->D E Step 5: Analysis & Characterization (e.g., SDS-PAGE, Mass Spec) D->E G Azide Molecule-Tos-PEG4-N3 (this compound) Reaction + Azide->Reaction Alkyne Biomolecule-Alkyne (or DBCO/BCN) Catalyst Cu(I) Catalyst (CuAAC) or Ring Strain (SPAAC) Alkyne->Catalyst Reaction->Alkyne Product Molecule-Tos-PEG4-[Triazole]-Biomolecule (Stable Conjugate) Catalyst->Product G cluster_protac PROTAC Structure POI_Ligand Target Protein (POI) Ligand Linker Linker (from this compound) POI_Ligand->Linker Covalent Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond (via Click)

References

Application Notes and Protocols for PROTAC Synthesis using Azide-PEG4-Tos Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an Azide-PEG4-Tos linker. The following sections will cover the background, relevant signaling pathways, a comprehensive experimental workflow, and detailed protocols for the synthesis, purification, and characterization of these molecules.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[1][2] A typical PROTAC is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. The this compound linker is a versatile building block for PROTAC synthesis, enabling the facile introduction of a PEG moiety through "click chemistry." The azide group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized ligand, while the tosyl group can be used for other chemical modifications if needed.

Signaling Pathway: BRD4 Degradation

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. Overexpression or dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.

A BRD4-targeting PROTAC, synthesized using a linker such as this compound, can effectively induce the degradation of BRD4, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival. The degradation process is initiated by the formation of a ternary complex between the PROTAC, BRD4, and an E3 ligase (e.g., Cereblon [CRBN] or von Hippel-Lindau [VHL]). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

BRD4_Degradation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Binds Ubiquitination Ubiquitination BRD4->Ubiquitination cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->Ubiquitination Induces Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recruits Degradation Degradation Ub_BRD4->Degradation Proteasome->Degradation Mediates Degradation->BRD4 Reduced Levels Degradation->cMYC_Gene Inhibits Transcription (Indirectly) cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Drives PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification and Characterization cluster_evaluation Biological Evaluation Start Start Materials: - Alkyne-modified POI ligand - E3 Ligase Ligand - this compound Linker Step1 Step 1: Synthesis of Azide-functionalized E3 Ligand Start->Step1 Step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Step2 Step1->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterization (NMR, MS, HPLC Purity) Purification->Characterization Pure_PROTAC Pure PROTAC Characterization->Pure_PROTAC Cell_Culture Cell Culture and Treatment Pure_PROTAC->Cell_Culture Western_Blot Western Blot Analysis (Protein Degradation) Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Result Results Data_Analysis->Result

References

Application Notes and Protocols for Azide-PEG4-Tos Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Azide-PEG4-Tosylate (Azide-PEG4-Tos) to proteins. This protocol outlines the chemical principles, experimental procedures, purification, and characterization of the resulting azide-functionalized protein conjugates. These conjugates are valuable intermediates in bioconjugation, enabling the subsequent attachment of various molecules through "click chemistry."

Introduction

This compound is a heterobifunctional linker that facilitates the PEGylation and functionalization of proteins. The tosylate group serves as a good leaving group for nucleophilic substitution reactions with amino or thiol groups on the protein surface, forming a stable covalent bond. The azide group is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient attachment of a wide range of molecules, including fluorophores, biotin, drug molecules, or other biomolecules.[1][2][3]

The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the modified protein while potentially reducing its immunogenicity.[4][5] This makes this compound a valuable tool in drug development, diagnostics, and proteomics research.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process. The first step involves the nucleophilic attack by an amino group (from a lysine residue or the N-terminus) or a thiol group (from a cysteine residue) on the protein to the carbon atom attached to the tosylate group of the this compound molecule. This results in the displacement of the tosylate and the formation of a stable secondary amine or thioether bond, respectively. The reaction is typically carried out under basic conditions to deprotonate the nucleophilic groups on the protein.

The second step, which is an application of the azide-functionalized protein, involves the "click" reaction of the terminal azide with a molecule containing an alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction forms a stable triazole linkage.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns

  • Characterization Instruments: SDS-PAGE system, mass spectrometer

Step-by-Step Conjugation Protocol
  • Protein Preparation:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with this compound.

  • Reagent Preparation:

    • Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the PEG linker over the protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 4 hours. The reaction time and temperature may need to be optimized.

  • Reaction Quenching:

    • Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecule impurities by size-exclusion chromatography (SEC). This method separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from smaller reactants.

    • Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the unmodified protein, as the PEGylation can alter the surface charge of the protein.

    • Dialysis or ultrafiltration can also be employed to remove low molecular weight by-products.

Characterization of the Azide-PEG4-Protein Conjugate
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the number of PEG units attached to the protein.

  • Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein is retained after conjugation.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from a typical this compound conjugation experiment. Actual results will vary depending on the protein and reaction conditions.

ParameterUnmodified ProteinAzide-PEG4-Protein Conjugate
Molecular Weight (SDS-PAGE) ~50 kDa~55-60 kDa (depending on PEGylation degree)
Molecular Weight (Mass Spec) 50,000 Da50,373 Da (for 1 PEG chain)
Conjugation Efficiency N/A60-80% (target dependent)
Protein Recovery N/A> 85%
Purity (post-purification) > 95%> 95%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine/Thiol-free buffer) Conjugation Conjugation Reaction (pH 8.0-9.0, RT, 1-4h) Protein->Conjugation PEG_Reagent This compound (DMSO/DMF Stock) PEG_Reagent->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Stop Reaction Purification Purification (SEC or IEX) Quenching->Purification Remove Excess Reagents Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization Verify Conjugation Final_Product Azide-Functionalized Protein Characterization->Final_Product

Caption: Workflow for this compound conjugation to proteins.

Chemical Reaction Pathway

reaction_pathway cluster_product Product cluster_byproduct Byproduct Protein Protein-NH2/SH Conjugate Protein-NH/S-PEG4-N3 Protein->Conjugate + Azide_PEG_Tos N3-PEG4-OTs Azide_PEG_Tos->Conjugate Nucleophilic Substitution Tosylate ⁻OTs

Caption: Nucleophilic substitution reaction of this compound with a protein.

Subsequent "Click Chemistry" Application

click_chemistry cluster_product Product Azide_Protein Protein-PEG4-N3 Labeled_Protein Protein-PEG4-Triazole-Molecule Azide_Protein->Labeled_Protein + Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Fluorophore) Alkyne_Molecule->Labeled_Protein CuAAC or SPAAC

Caption: "Click Chemistry" ligation of an azide-functionalized protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.0 and 9.0 to facilitate deprotonation of amines.
Insufficient molar excess of this compound.Increase the molar ratio of the PEG linker to the protein.
Presence of competing nucleophiles in the buffer.Use a buffer free of primary amines (e.g., bicarbonate or borate).
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume).
Protein instability at the reaction pH.Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Multiple PEGylation Products High reactivity of the protein.Reduce the molar excess of this compound and shorten the reaction time.

Conclusion

The conjugation of this compound to proteins provides a robust method for introducing a bioorthogonal azide handle for subsequent modifications. This protocol offers a general framework that can be adapted and optimized for specific proteins and applications. Careful control of reaction conditions and thorough characterization of the final product are essential for successful and reproducible results.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition with Azide-PEG4-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient conjugation of molecules is a cornerstone of modern chemical biology, drug development, and materials science. Among the most powerful methods for achieving this are the azide-alkyne cycloaddition reactions, often referred to as "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility. This document provides a detailed comparison of two major variants of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the use of Azide-PEG4-Tos, a versatile heterobifunctional linker.

This compound contains an azide group for participation in click chemistry, a flexible tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a tosyl group that can serve as a leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a valuable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

This application note will provide a quantitative comparison of CuAAC and SPAAC, detailed experimental protocols for each method using this compound, and visual guides to the reaction mechanisms and workflows to aid researchers in selecting the optimal conjugation strategy for their specific needs.

Principles of CuAAC and SPAAC

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed ligation of a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[4][5] The copper catalyst dramatically accelerates the reaction rate, allowing for efficient conjugation at low concentrations and under mild conditions. However, the requirement for a copper catalyst can be a limitation in biological systems due to potential cytotoxicity. The use of copper-chelating ligands like THPTA can mitigate this toxicity and protect biomolecules from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the reaction to proceed without the need for a catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo where the presence of copper is undesirable. The reaction kinetics of SPAAC are generally slower than CuAAC and are dependent on the specific cyclooctyne used.

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for each reaction when using an azide-PEG linker like this compound.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited due to potential copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (10 to 104 M-1s-1)Generally slower, dependent on the cyclooctyne (e.g., DBCO)
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)
Typical Reaction Time 30 minutes to 4 hours2 to 12 hours
Molar Excess of this compound 1.5 to 10-fold excess over the alkyne-functionalized molecule1.5 to 5-fold excess over the cyclooctyne-functionalized molecule
Primary Advantages Fast kinetics, high yields, use of simple terminal alkynesHigh biocompatibility, no catalyst required, bioorthogonal
Primary Disadvantages Potential for copper toxicity, may require stabilizing ligandsSlower kinetics, requires synthesis of strained cyclooctynes

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a biomolecule functionalized with either a terminal alkyne (for CuAAC) or a DBCO group (for SPAAC). Note: These protocols provide a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)

  • Desalting column or appropriate chromatography system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized protein solution.

    • Add the this compound stock solution to achieve a 4 to 50-fold molar excess over the protein.

    • If desired, add aminoguanidine to a final concentration of 1-5 mM.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 0.25 mM, use 1.25 mM THPTA). Let this mixture stand for a few minutes.

    • Add the copper catalyst premix to the protein-azide mixture.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the cycloaddition.

    • Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the resulting conjugate using a desalting column to remove excess reagents or by a suitable chromatography method such as size-exclusion or affinity chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol describes the conjugation of this compound to a DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Desalting column or appropriate chromatography system for purification

Procedure:

  • Preparation of Reactants:

    • Prepare the DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized antibody with a 1.5 to 5-fold molar excess of this compound.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants.

  • Purification:

    • Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted this compound.

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound (R-N3) Triazole_Product 1,4-Disubstituted Triazole Product This compound->Triazole_Product Terminal_Alkyne Terminal Alkyne (R'-C≡CH) Terminal_Alkyne->Triazole_Product Cu(II) CuSO4 Cu(I) Cu(I)-Ligand Complex Cu(II)->Cu(I) Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I) Reduction Ligand THPTA Ligand->Cu(I) Stabilization Cu(I)->Triazole_Product Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants This compound This compound (R-N3) Triazole_Product Triazole Product This compound->Triazole_Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Triazole_Product Spontaneous Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Biomolecule with Alkyne or DBCO Add_Azide_PEG4_Tos Add this compound Start->Add_Azide_PEG4_Tos Choose_Reaction Choose Reaction Type Add_Azide_PEG4_Tos->Choose_Reaction CuAAC CuAAC (Add Cu(I) Catalyst, Ligand, Reducing Agent) Choose_Reaction->CuAAC Terminal Alkyne SPAAC SPAAC (No Catalyst Required) Choose_Reaction->SPAAC DBCO Incubation Incubate (Time and Temperature Optimization) CuAAC->Incubation SPAAC->Incubation Purification Purification (e.g., Size-Exclusion Chromatography) Incubation->Purification Analysis Analysis of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: General experimental workflow for bioconjugation with this compound.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for bioconjugation that can be readily employed with the heterobifunctional linker, this compound. The choice between the two reactions will primarily depend on the specific requirements of the application. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications and when working with less stable biomolecules. In contrast, SPAAC provides a copper-free alternative that is ideal for applications in living systems where cytotoxicity is a major concern. By carefully considering the quantitative data and following the detailed protocols provided in this application note, researchers can successfully utilize this compound to create a wide range of well-defined bioconjugates for their research and development needs.

References

Application Notes and Protocols for Azide-PEG4-Tos in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical composition—is paramount to the efficacy of the PROTAC.

Azide-PEG4-Tos is a versatile, flexible linker building block widely employed in the synthesis of PROTACs. The polyethylene glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The terminal azide group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular assembly of PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, offering an alternative conjugation strategy.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting the bromodomain-containing protein 4 (BRD4) and the interleukin-1 receptor-associated kinase 4 (IRAK4).

Key Applications of this compound in PROTAC Development

  • Modular PROTAC Synthesis: The azide functionality allows for the late-stage conjugation of a POI ligand with an E3 ligase ligand, facilitating the rapid generation of PROTAC libraries with varying linker lengths and attachment points. This modularity is crucial for optimizing degradation efficiency.

  • Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can improve the aqueous solubility of often lipophilic PROTAC molecules, which is critical for their biological activity and administration.

  • Flexible Linker for Ternary Complex Formation: The flexibility of the PEG chain can accommodate the conformational requirements for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting BRD4 and IRAK4, highlighting the impact of the linker on their degradation capabilities.

Table 1: Quantitative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHLPEGHeLa<100>90[1]
ARV-771 VHLPEGProstate Cancer Cell Lines<1>90[1]
Compound 34 CRBNPEG-containingMDA-MB-23160>80[2]
Compound 37 CRBNPEG-containingMDA-MB-23162>80[2]
QCA570 VHLNot specifiedBladder Cancer Cells~1>90[3]

Table 2: Quantitative Degradation Data for IRAK4-Targeting PROTACs with PEG Linkers

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
Compound 9 CRBNPEG2OCI-LY10, TMD8<1000>80
Compound 3 VHLCarbon chainPBMCs300050
FIP22 CRBNNot specifiedHEK293T, THP-13.2>90

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4, IRAK4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
BRD4 Signaling Pathway and Degradation

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc. Degradation of BRD4 by PROTACs can thus inhibit cancer cell proliferation.

BRD4_Pathway cluster_0 Normal Function BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Activates Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits Transcription Transcription of Oncogenes (e.g., c-Myc) PTEFb->Transcription Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation Degradation->Transcription Inhibits IRAK4_Pathway cluster_0 Inflammatory Signaling IRAK4_PROTAC IRAK4-targeting PROTAC IRAK4 IRAK4 IRAK4_PROTAC->IRAK4 Binds to NFkB NF-κB Activation IRAK4->NFkB Degradation IRAK4 Degradation IRAK4->Degradation Leads to TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 Recruits MyD88->IRAK4 Activates Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Degradation->NFkB Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_ligand 1. Synthesize/Acquire POI Ligand with Alkyne Handle Click_reaction 4. CuAAC 'Click' Reaction POI_ligand->Click_reaction E3_ligand 2. Synthesize/Acquire E3 Ligase Ligand Linker_conjugation 3. Conjugate E3 Ligase Ligand to this compound E3_ligand->Linker_conjugation Linker_conjugation->Click_reaction Purification 5. Purification and Characterization (LC-MS, NMR) Click_reaction->Purification Cell_culture 6. Cell Culture and Treatment with PROTAC Purification->Cell_culture Western_blot 7. Western Blot Analysis Cell_culture->Western_blot Quantification 8. Densitometry and Data Analysis Western_blot->Quantification DC50_Dmax 9. Determine DC50 and Dmax Quantification->DC50_Dmax

References

Applications of Azide-PEG4-Tos in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG4-Tos is a heterobifunctional linker that has emerged as a valuable tool in modern drug discovery and development. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) leaving group, enables a versatile and efficient two-step conjugation strategy. This allows for the precise assembly of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The PEG4 spacer enhances the hydrophilicity of the resulting conjugates, which can improve their solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[4][5] The azide group serves as a handle for bioorthogonal "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the initial attachment of the linker to a ligand or payload. This combination of features makes this compound a powerful building block for creating targeted therapeutics and chemical biology probes.

Key Applications

The primary applications of this compound in drug discovery revolve around its use as a linker in the construction of:

  • Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect the target protein ligand to the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): These are targeted therapies consisting of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific antigen. This compound can be used to conjugate the cytotoxic drug to the antibody.

Data Presentation: Impact of PEG Linker Length on Efficacy

The length of the PEG linker is a critical parameter in the design of both PROTACs and ADCs, significantly influencing their efficacy. The following tables summarize quantitative data from various studies, highlighting the importance of linker optimization.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD4VHL35585
BRD4 VHL 4 20 95
BRD4VHL515>98
BRD4VHL63092
Estrogen Receptor α (ERα)-12-atom linker-Less Effective
Estrogen Receptor α (ERα)-16-atom linker-More Effective
TANK-binding kinase 1 (TBK1)VHL< 12 atomsNo degradation-
TANK-binding kinase 1 (TBK1)VHL12-29 atomsSubmicromolar-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Influence of PEG Linker Length on ADC Properties

ADC ComponentProperty MeasuredPEG2PEG4PEG8Reference
Non-cleavable linker-payloadDrug-to-Antibody Ratio (DAR)Similar to PEG4Similar to PEG2-
Cleavable linker-payloadDrug-to-Antibody Ratio (DAR)3.9-2.4

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Target Target Protein (Protein of Interest) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub_Target Poly-ubiquitinated Target Protein E3_Ligase->Ub_Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

PROTAC Mechanism of Action

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Simplified EGFR Signaling Pathway

PROTAC_Synthesis_Workflow Start Start Materials Ligand1 Target Protein Ligand (with nucleophilic group, e.g., -OH, -NH2) Start->Ligand1 Azide_PEG4_Tos This compound Start->Azide_PEG4_Tos Ligand2 E3 Ligase Ligand (with alkyne group) Start->Ligand2 Step1 Step 1: Nucleophilic Substitution Ligand1->Step1 Azide_PEG4_Tos->Step1 Step2 Step 2: Click Chemistry (CuAAC or SPAAC) Ligand2->Step2 Intermediate Ligand1-PEG4-Azide Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC (Ligand1-PEG4-Triazole-Ligand2) Step2->PROTAC Purification Purification & Characterization PROTAC->Purification

General PROTAC Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC. Step 1 involves the reaction of the tosyl group of this compound with a nucleophilic handle on the target protein ligand. Step 2 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the E3 ligase ligand.

Materials:

  • Target protein ligand with a nucleophilic group (e.g., phenol, amine)

  • This compound

  • E3 ligase ligand with a terminal alkyne

  • Base (e.g., K2CO3, DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., 1:1 t-BuOH/H2O)

  • Purification supplies (e.g., HPLC, silica gel)

Procedure:

Step 1: Synthesis of Ligand-PEG4-Azide Intermediate

  • Dissolve the target protein ligand (1.0 eq.) in an anhydrous solvent.

  • Add a base (1.5-2.0 eq.).

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and purify the Ligand-PEG4-Azide intermediate using standard techniques (e.g., extraction, column chromatography).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the Ligand-PEG4-Azide intermediate (1.0 eq.) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 eq.) in the reaction buffer.

  • Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.

  • In a separate tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, purify the final PROTAC product using HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the site-specific conjugation of a drug to an antibody using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC). This method requires an antibody with a genetically encoded alkyne-containing unnatural amino acid or an antibody that has been chemically modified to introduce an alkyne handle.

Materials:

  • Antibody with a strained alkyne (e.g., DBCO, BCN)

  • Drug-linker intermediate (Drug-NH-CO-PEG4-Azide, synthesized via nucleophilic substitution on this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Preparation of Drug-Linker: Synthesize the drug-linker intermediate by reacting the amine-containing drug with this compound in the presence of a base. Purify the product.

  • Antibody-Drug Conjugation:

    • Prepare the alkyne-modified antibody in PBS.

    • Dissolve the Drug-PEG4-Azide in a minimal amount of DMSO and add it to the antibody solution (typically at a 5-10 fold molar excess).

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C.

  • Purification of the ADC:

    • Remove unreacted drug-linker by size-exclusion chromatography (SEC).

    • Concentrate the purified ADC.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the aggregation of the ADC by SEC.

    • Confirm the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates in drug discovery. Its well-defined structure and dual reactivity allow for the precise and efficient synthesis of PROTACs and ADCs with enhanced physicochemical properties. The provided application notes and protocols serve as a guide for researchers to leverage the potential of this valuable linker in the development of next-generation targeted therapeutics. The optimization of linker length and composition remains a critical aspect of designing effective PROTACs and ADCs, and the systematic evaluation of different linkers is essential for maximizing therapeutic potential.

References

Troubleshooting & Optimization

Optimizing PROTAC Synthesis with Azide-PEG4-Tos: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during PROTAC synthesis using Azide-PEG4-Tos.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive functionalities?

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two key reactive groups:

  • An azide group (N₃) , which is used for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the efficient and specific formation of a stable triazole ring when reacted with an alkyne-functionalized molecule.[][]

  • A tosyl group (Ts) , which is an excellent leaving group for nucleophilic substitution (SN2) reactions.[5] This enables the covalent attachment of nucleophiles such as amines, alcohols, or thiols.

The molecule also contains a four-unit polyethylene glycol (PEG) chain, which enhances the solubility and can influence the physicochemical properties of the final PROTAC molecule.

Q2: Which functional group on this compound should I react first?

The order of reactions depends on the overall synthetic strategy and the functional groups present on your protein of interest (POI) ligand and E3 ligase ligand. A common approach is a convergent synthesis where the linker is first attached to one of the ligands, followed by conjugation to the second ligand.

  • If one of your ligands has a nucleophilic handle (e.g., an amine) and the other has an alkyne, you could first perform the nucleophilic substitution on the tosyl group, purify the intermediate, and then perform the click chemistry reaction.

  • Alternatively, if one ligand has an alkyne and the other has a nucleophile, you could first perform the click chemistry reaction and then the nucleophilic substitution.

Consider the stability of your ligands under the reaction conditions for each step to determine the optimal sequence.

Q3: What are the main advantages of using a PEG linker in PROTAC design?

PEG linkers are widely used in PROTAC synthesis due to several beneficial properties:

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Favorable Physicochemical Properties: PEG linkers can positively influence cell permeability and other pharmacokinetic properties.

  • Tunable Length: The length of the PEG chain can be easily modified to optimize the distance between the two ligands, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • Flexibility: The flexibility of the PEG linker can allow for the necessary conformational adjustments required for effective ternary complex formation.

Q4: How does the length of the PEG linker affect PROTAC efficacy?

The length of the linker is a critical parameter that can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. An optimal linker length is required to correctly orient the POI and the E3 ligase for efficient ubiquitination.

  • A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • A linker that is too long might lead to a non-productive ternary complex where the lysine residues on the POI are not accessible for ubiquitination.

The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system.

Troubleshooting Guides

Troubleshooting Nucleophilic Substitution of the Tosyl Group

Problem: Low or no yield of the desired product.

Potential Cause Troubleshooting Suggestion
Poor quality of this compound Ensure the linker is stored correctly, protected from moisture and light. Purity can be checked by NMR or LC-MS.
Weak nucleophile Increase the reaction temperature. If the nucleophile is an alcohol, consider converting it to its more nucleophilic alkoxide form using a non-nucleophilic base.
Suboptimal reaction conditions Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species. Ensure all reagents and glassware are anhydrous, as water can hydrolyze the tosylate. An appropriate, non-nucleophilic base (e.g., DIPEA, Cs₂CO₃) is often required to neutralize any acid formed.
Side reactions (e.g., elimination) Use a less bulky and strongly nucleophilic reagent. Employ lower reaction temperatures to favor substitution over elimination.
Steric hindrance If the nucleophile is sterically hindered, a higher reaction temperature or a longer reaction time may be necessary.
Troubleshooting Click Chemistry (CuAAC and SPAAC)

Problem: Failed or low-yield click chemistry reaction.

Potential Cause Troubleshooting Suggestion
For CuAAC: Inactive copper catalyst The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a fresh solution of a reducing agent like sodium ascorbate is used. The use of a stabilizing ligand such as TBTA or THPTA can prevent the oxidation of Cu(I) to the inactive Cu(II) state.
For CuAAC: Copper toxicity to biomolecules If working with sensitive biomolecules, consider using a copper-free click chemistry method like SPAAC.
Low reactivity of alkyne or azide Ensure the purity of your starting materials. For SPAAC, the reaction rate is highly dependent on the strain of the cyclooctyne used (e.g., DBCO is generally faster than BCN).
Suboptimal solvent A variety of solvents can be used, often mixtures of water with DMSO, DMF, or alcohols. The choice depends on the solubility of your substrates.
Presence of impurities Unreacted starting materials or byproducts from previous steps can interfere with the reaction. Ensure intermediates are properly purified.

Quantitative Data Summary

Table 1: Comparison of CuAAC and SPAAC for PROTAC Synthesis

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Catalyst Requires Copper(I)Metal-freeSPAAC is preferred for biological systems sensitive to copper toxicity.
Reaction Rate Generally faster (10 to 10⁴ M⁻¹s⁻¹)Generally slower (10⁻² to 1 M⁻¹s⁻¹), dependent on cyclooctyne strainCuAAC offers significantly faster kinetics for in vitro synthesis.
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for live-cell and in vivo applicationsSPAAC is the method of choice for bioorthogonal labeling in living systems.
Reagents Simple terminal alkynesBulky, strained cyclooctynes (e.g., DBCO, BCN)SPAAC reagents can be more expensive and may introduce steric bulk.
Typical Yield 70-95%80-99%Both methods can achieve high yields under optimized conditions.

Experimental Protocols

Protocol 1: Nucleophilic Substitution of this compound with an Amine-Containing Ligand

This protocol describes the reaction of the tosyl group of this compound with a primary or secondary amine on a POI or E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing ligand (1.0 equivalent)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired azide-PEG4-ligand conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized intermediate (from Protocol 1) and an alkyne-containing ligand.

Materials:

  • Azide-functionalized intermediate (1.0 equivalent)

  • Alkyne-containing ligand (1.0-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (e.g., 0.1 equivalents)

  • Sodium ascorbate (e.g., 0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a stabilizing ligand)

  • Solvent (e.g., a mixture of DMSO and water, or DMF)

  • Nitrogen or Argon gas

  • Standard work-up and purification reagents

  • Preparative HPLC system

Procedure:

  • In a reaction vessel, dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-containing ligand (1.0-1.2 eq) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water. If using a stabilizing ligand, pre-mix the CuSO₄ and the ligand.

  • To the stirred reaction mixture, add the CuSO₄ solution (and ligand, if used), followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent, or directly purified.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product by LC-MS and NMR.

Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Purification cluster_evaluation Biological Evaluation A Ligand 1 (e.g., for POI) D Intermediate (Ligand 1-Linker) A->D Reaction 1 (e.g., Click Chemistry) B This compound B->D C Ligand 2 (e.g., for E3 Ligase) E Final PROTAC C->E Reaction 2 (e.g., Nucleophilic Substitution) D->E F Crude PROTAC E->F G Purification (e.g., HPLC) F->G H Pure PROTAC G->H I Analysis (LC-MS, NMR) H->I J In vitro Assays (Degradation, Binding) H->J K Cell-based Assays (Viability, Target Knockdown) J->K L In vivo Studies K->L

Caption: Experimental workflow for PROTAC synthesis and evaluation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 TranscriptionMachinery Transcription Machinery (e.g., P-TEFb) BRD4->TranscriptionMachinery recruits Proteasome Proteasome BRD4->Proteasome targeted to AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits Oncogenes Oncogene Transcription (e.g., c-Myc) TranscriptionMachinery->Oncogenes promotes PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3Ligase E3 Ligase PROTAC->E3Ligase binds E3Ligase->BRD4 forms ternary complex Ubiquitin Ubiquitin E3Ligase->Ubiquitin transfers Ubiquitin->BRD4 tags Degradation BRD4 Degradation Proteasome->Degradation leads to Degradation->Oncogenes inhibits

Caption: PROTAC-mediated degradation of BRD4 and its effect on oncogene transcription.

References

Common side reactions and byproducts with Azide-PEG4-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG4-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the synthesis and application of this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a tetraethylene glycol (PEG4) spacer with a terminal azide (-N₃) group and a terminal tosyl (-OTs) group. The PEG4 spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1]

Its primary applications include:

  • Bioconjugation: The azide and tosyl groups are orthogonal, meaning they react with different functional groups under distinct conditions. This allows for the sequential and specific linkage of two different molecules.[2]

  • PROTACs (Proteolysis Targeting Chimeras): this compound is commonly used as a linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation.[3][4]

  • Click Chemistry: The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are powerful tools for bioconjugation.[3]

Q2: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process starting from tetraethylene glycol (HO-PEG4-OH):

  • Monotosylation: One of the terminal hydroxyl groups of tetraethylene glycol is reacted with tosyl chloride (TsCl) in the presence of a base to form HO-PEG4-Tos.

  • Azidation: The remaining hydroxyl group is then converted to an azide by reacting it with an azide source, such as sodium azide (NaN₃), typically via a mesylate or tosylate intermediate. Alternatively, the tosylated PEG alcohol is reacted with sodium azide.

Q3: What are the most common side reactions and byproducts in the synthesis of this compound?

The most common side reactions and byproducts are associated with the tosylation step. Controlling the stoichiometry is crucial to minimize the formation of the ditosylated byproduct, Tos-PEG4-Tos. Other potential byproducts include unreacted starting materials (tetraethylene glycol) and hydrolyzed tosyl chloride (p-toluenesulfonic acid). During the azidation step, incomplete reaction can lead to residual tosylated starting material.

Q4: How can I purify the final this compound product?

Purification of PEGylated molecules can be challenging due to their physical properties. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is often used to separate the desired monofunctionalized product from the starting diol and the ditosylated byproduct.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be effective for separating PEG derivatives with a high degree of purity.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

Q5: How should I store this compound?

For long-term stability, it is recommended to store this compound at -20°C in a desiccated environment.

Troubleshooting Guides

Synthesis of this compound

Problem 1: Low yield of the desired monotosylated product (HO-PEG4-Tos).

Possible Cause Recommended Solution
Formation of Ditosyl-PEG4-Tos Carefully control the stoichiometry. Use a molar ratio of tetraethylene glycol to tosyl chloride greater than 1:1. A common starting point is a significant excess of the diol.
Hydrolysis of Tosyl Chloride Use fresh, high-purity tosyl chloride. Ensure all glassware is dry and use an anhydrous solvent.
Inefficient Reaction Ensure the reaction is performed at the optimal temperature (often 0°C to room temperature). Use a suitable base (e.g., pyridine, triethylamine, or NaOH) to neutralize the HCl byproduct.

Problem 2: Incomplete azidation of the tosylated intermediate.

Possible Cause Recommended Solution
Poor Leaving Group While tosylate is a good leaving group, ensure the reaction conditions are appropriate for nucleophilic substitution.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Degraded Sodium Azide Use fresh, dry sodium azide.
Purification

Problem 3: Difficulty in separating this compound from byproducts.

Possible Cause Recommended Solution
Similar Polarity of Byproducts Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Co-elution of PEG species Consider using preparative HPLC for higher purity.
Click Chemistry Applications

Problem 4: Low yield in a subsequent click chemistry reaction.

Possible Cause Recommended Solution
Degraded this compound Ensure the linker has been stored properly. The azide group is generally stable but can be sensitive to some reducing agents.
Inactive Copper Catalyst (for CuAAC) Use a fresh source of Cu(I) or a Cu(II) salt with a reducing agent like sodium ascorbate. The use of a stabilizing ligand such as TBTA or THPTA is recommended.
Oxygen Interference (for CuAAC) Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) as oxygen can oxidize the Cu(I) catalyst.

Experimental Protocols

Monotosylation of Tetraethylene Glycol

This protocol is adapted from a general procedure for the monotosylation of tetraethylene glycol.

  • Dissolve tetraethylene glycol (e.g., 100 g, 515 mmol) in THF (230 mL).

  • Add a solution of sodium hydroxide (e.g., 6.89 g, 172 mmol) in deionized water (20 mL).

  • Cool the mixture to 0°C.

  • Add a solution of tosyl chloride (e.g., 9.81 g, 51.5 mmol) in THF (20 mL) dropwise.

  • Stir the reaction at 0°C for 2 hours.

  • Quench the reaction by pouring the solution into deionized water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the monotosylated product.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

ByproductChemical StructureFormation StepReason for FormationMitigation Strategy
Ditosyl-PEG4-TosTos-O-(CH₂CH₂O)₄-TosTosylationExcess tosyl chloride or reaction conditions favoring disubstitution.Use an excess of tetraethylene glycol relative to tosyl chloride.
Tetraethylene GlycolHO-(CH₂CH₂O)₄-OHTosylationIncomplete reaction.Use a slight excess of tosyl chloride and ensure adequate reaction time.
p-Toluenesulfonic AcidCH₃C₆H₄SO₃HTosylationHydrolysis of tosyl chloride by moisture.Use anhydrous conditions and fresh reagents.
HO-PEG4-TosHO-(CH₂CH₂O)₄-TosAzidationIncomplete azidation reaction.Ensure sufficient reaction time, temperature, and fresh sodium azide.

Visualizations

Synthesis_Workflow start Tetraethylene Glycol (HO-PEG4-OH) tosylation Monotosylation (+ Tosyl Chloride, Base) start->tosylation intermediate HO-PEG4-Tos tosylation->intermediate azidation Azidation (+ Sodium Azide) intermediate->azidation purification Purification (Chromatography) azidation->purification final_product This compound (N3-PEG4-OTs) purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tosylation start Low Yield of Monotosylation cause1 Ditosylation Occurring? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Reagents Degraded? start->cause3 solution1 Use Excess Diol cause1->solution1 Yes solution2 Check Stoichiometry and Reaction Time cause2->solution2 Yes solution3 Use Fresh/Dry Reagents cause3->solution3 Yes

Caption: Troubleshooting low yield in monotosylation.

Side_Reactions cluster_0 Tosylation Reaction peg_diol HO-PEG4-OH desired_product HO-PEG4-Tos peg_diol->desired_product + 1 eq. TsCl byproduct1 Tos-PEG4-Tos (Ditosylated Byproduct) peg_diol->byproduct1 + >1 eq. TsCl tosyl_chloride Tosyl Chloride byproduct2 p-Toluenesulfonic Acid (Hydrolysis Byproduct) tosyl_chloride->byproduct2 + H2O

Caption: Common side reactions in the tosylation step.

References

Technical Support Center: Efficient Catalyst Selection for Azide-PEG4-Tos Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG4-Tos click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for the efficient synthesis of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction when using this compound?

This compound is a reagent used in click chemistry, most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide group on the PEG linker and a terminal alkyne on a molecule of interest.[1][2] This method is widely used for bioconjugation due to its high efficiency, selectivity, and biocompatibility under mild conditions.[3][4]

Q2: What is the role of the catalyst in this reaction?

The catalyst, typically a copper(I) species, is essential for the CuAAC reaction. It significantly accelerates the rate of the 1,3-dipolar cycloaddition between the azide and the alkyne, and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[5] Without the copper catalyst, the reaction would require high temperatures and result in a mixture of isomers.

Q3: Which copper source is best for my experiment?

The choice of copper source can impact reaction efficiency. Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate is a very common and convenient method for generating the active Cu(I) catalyst in situ. Other sources like copper(I) bromide (CuBr) and copper(I) iodide (CuI) can also be used, but may have different solubility and stability profiles. For sensitive biological applications, minimizing copper concentration is crucial to reduce potential cytotoxicity.

Q4: Why is a ligand necessary, and which one should I choose?

Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from oxidative damage. For aqueous bioconjugation reactions with PEG linkers, water-soluble ligands are preferred.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended water-soluble ligand that is effective in protecting cells and biomolecules while maintaining high reaction efficiency.

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is another effective ligand, but it is not water-soluble and is typically used in reactions with organic co-solvents.

Q5: How does the PEG4 linker affect my reaction?

The PEG4 linker in this compound enhances the solubility and biocompatibility of the resulting conjugate. However, the length of the PEG chain can also introduce steric hindrance, which might slightly decrease the reaction rate compared to shorter linkers. The flexibility of the PEG linker is generally advantageous for allowing the reactive ends to come together.

Q6: What are common side reactions and how can I minimize them?

A common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material. To minimize this:

  • Degas your solvents: Remove dissolved oxygen by bubbling an inert gas like argon or nitrogen through the reaction mixture.

  • Use a reducing agent: Sodium ascorbate is essential to reduce any Cu(II) back to the active Cu(I) state.

  • Maintain a low temperature: Running the reaction at room temperature or lower can help suppress this side reaction.

Another potential issue, especially in complex biological mixtures, is the reaction of the catalyst system with thiols, such as those in cysteine residues, which can lead to off-target labeling.

Troubleshooting Guide

Low or No Product Yield

Low or no formation of the desired product is a common issue in CuAAC reactions. The following decision tree can guide you through the troubleshooting process.

G Troubleshooting Low Yield in this compound Click Chemistry start Low or No Product Yield catalyst_check Check Catalyst System - Is Cu(I) active? - Is the ligand appropriate? start->catalyst_check Start Here reagent_check Verify Reagents - Azide/Alkyne integrity? - Correct concentrations? start->reagent_check condition_check Review Reaction Conditions - Oxygen contamination? - Solvent issues? start->condition_check purification_check Evaluate Purification - Is the product being lost during workup? start->purification_check catalyst_issue Catalyst Inactivity (Oxidation to Cu(II)) catalyst_check->catalyst_issue Potential Issue reagent_issue Reagent Problem - Degradation or poor solubility. reagent_check->reagent_issue Potential Issue condition_issue Suboptimal Conditions - Oxygen presence, wrong solvent. condition_check->condition_issue Potential Issue purification_issue Purification Issues purification_check->purification_issue Potential Issue catalyst_solution Solution: - Use freshly prepared sodium ascorbate. - Degas all solvents and maintain an inert atmosphere. - Ensure appropriate ligand (e.g., THPTA) is used to protect Cu(I). catalyst_issue->catalyst_solution reagent_solution Solution: - Confirm reagent structure and purity (NMR, MS). - Ensure all components are fully dissolved. Use co-solvents like DMSO if needed. reagent_issue->reagent_solution condition_solution Solution: - Thoroughly degas solvents. - Use a solvent system where all components are soluble (e.g., t-BuOH/water). condition_issue->condition_solution purification_solution Solution: - Choose a purification method suitable for PEGylated molecules (e.g., SEC, dialysis). - Check for product in all fractions. purification_issue->purification_solution

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for CuAAC Reactions

This table summarizes the performance of different copper sources and ligands. Yields can be substrate-dependent.

Catalyst SystemLigandReducing AgentTypical SolventReaction TimeTypical Yield (%)Key Features
CuSO₄THPTASodium AscorbateAqueous buffers, t-BuOH/H₂O1 - 4 hours>90%Ideal for bioconjugation in aqueous media; protects sensitive substrates.
CuSO₄TBTASodium AscorbateDMSO/H₂O, THF/H₂O1 - 8 hours>90%High efficiency, but TBTA is not water-soluble.
CuINoneNoneOrganic Solvents (e.g., THF, DMF)12 - 24 hoursVariable, often >80%Does not require a reducing agent, but can be sensitive to air.
CuBrNoneNoneOrganic SolventsVariableVariableSimilar to CuI, but less commonly used in bioconjugation.
Table 2: Effect of Reaction Parameters on CuAAC Efficiency
ParameterConditionEffect on Yield/RateRecommendation
Catalyst Loading 0.1 - 5 mol%Higher loading can increase rate but also side reactions.Optimize for your specific reaction; start with 1 mol%.
Ligand:Copper Ratio 1:1 to 5:1Higher ratios can protect the catalyst and substrate.A 5:1 ratio is often recommended for sensitive biomolecules.
Temperature Room Temp to 50°CHigher temperatures increase rate but can also promote side reactions and degrade sensitive molecules.Start at room temperature. Gentle heating can be used if the reaction is slow.
pH 4 - 12The reaction is generally tolerant of a wide pH range.For bioconjugation, maintain the pH that preserves the stability of your biomolecule (typically pH 7-8).

Experimental Protocols

General Experimental Workflow for CuAAC

The following diagram outlines a typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition reaction.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Monitoring cluster_purify 4. Quenching & Purification A Dissolve this compound and Alkyne-Molecule in appropriate solvent. D In a reaction vessel, combine the Azide and Alkyne solutions. A->D B Prepare fresh stock solution of Sodium Ascorbate in water. F Initiate the reaction by adding the Sodium Ascorbate solution. B->F C Prepare stock solutions of CuSO4 and THPTA in water. E Premix CuSO4 and THPTA. Add to the reaction vessel. C->E D->E E->F G Incubate at room temperature for 1-4 hours with gentle mixing. F->G H Monitor reaction progress using LC-MS or HPLC. G->H I Quench the reaction (optional, e.g., with EDTA). H->I J Purify the PEGylated product (e.g., SEC, Dialysis). I->J

Caption: A general experimental workflow for CuAAC reactions.

Detailed Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific molecules.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Solvent: Degassed t-Butanol/Water (1:1) or a suitable buffer (e.g., PBS)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in the chosen solvent.

  • Alkyne-Molecule (10 mM): Dissolve the appropriate amount in the chosen solvent.

  • CuSO₄ (100 mM): Dissolve in deionized water.

  • THPTA (200 mM): Dissolve in deionized water.

  • Sodium Ascorbate (1 M): Prepare this solution fresh in deionized water just before use.

Procedure (for a 1 mL final reaction volume):

  • In a microcentrifuge tube, add the following in order:

    • 100 µL of the 10 mM this compound stock solution (for a final concentration of 1 mM).

    • 100 µL of the 10 mM Alkyne-Molecule stock solution (for a 1:1 molar ratio). Adjust volume for different ratios.

    • Solvent to bring the volume to 950 µL.

  • Prepare the Catalyst Premix: In a separate small tube, mix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Let this stand for 1-2 minutes.

  • Add the 30 µL of the catalyst premix to the reaction tube containing the azide and alkyne. The final concentrations will be 1 mM Cu and 4 mM THPTA.

  • Vortex the mixture gently.

  • Initiate the Reaction: Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

  • Gently mix the reaction by inverting the tube several times.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Gentle rotation can be beneficial.

  • Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification: Once the reaction is complete, the PEGylated product can be purified to remove the catalyst and unreacted reagents. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for removing small molecules from larger bioconjugates.

    • Dialysis/Ultrafiltration: Useful for removing salts, catalyst, and ligands from high molecular weight products.

    • Reverse-Phase HPLC (RP-HPLC): Can be used for purifying peptides and other small molecule conjugates.

References

Technical Support Center: Overcoming Steric Hindrance in Azide-PEG4-Tos Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation with Azide-PEG4-Tos, with a special focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

A1: this compound is a heterobifunctional crosslinker featuring a discrete four-unit polyethylene glycol (PEG) spacer.[1][2] It possesses two distinct reactive groups: an azide group and a tosyl group. The azide group is utilized in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[1][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions with functional groups like amines and thiols.[4]

Q2: What is steric hindrance and how does it affect my this compound bioconjugation?

A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction. In the context of this compound bioconjugation, bulky molecules or a crowded environment around the target functional group on your biomolecule can prevent the this compound from accessing the site, leading to low or no conjugation yield.

Q3: How does the PEG4 linker in this compound help in bioconjugation?

A3: The polyethylene glycol (PEG) spacer in this compound offers several advantages. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous buffers. The PEG4 linker also provides a defined spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve the biological activity of the biomolecule.

Q4: When should I choose the azide "click chemistry" reaction versus the tosyl group substitution?

A4: The choice of reaction depends on the available functional groups on your target molecule.

  • Azide (Click Chemistry): Use the azide functionality if your molecule has a terminal alkyne for a CuAAC reaction or a strained alkyne (e.g., DBCO, BCN) for a SPAAC reaction. Click chemistry is known for its high efficiency and biocompatibility.

  • Tosyl Group (Nucleophilic Substitution): Utilize the tosyl group if your molecule has available nucleophiles such as primary amines (-NH2) or thiols (-SH).

Q5: Can I use this compound in PROTAC synthesis?

A5: Yes, this compound is a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Potential Cause Recommended Solution
Steric Hindrance at the Conjugation Site - Increase Molar Excess: Use a higher molar ratio of this compound to your target molecule to drive the reaction forward. - Optimize Reaction Temperature: For sterically hindered substrates, increasing the reaction temperature (e.g., 40-60°C for CuAAC) can help overcome the activation energy barrier. - Consider a Longer PEG Linker: If steric hindrance is significant, using a linker with a longer PEG chain (e.g., Azide-PEG8-Tos) can provide more flexibility and reach.
Inactive Reagents - Use Fresh Reagents: Prepare solutions of your reagents, especially reducing agents for CuAAC like sodium ascorbate, immediately before use. - Proper Storage: Ensure this compound and other reagents are stored under the recommended conditions (typically -20°C) to prevent degradation.
Suboptimal Reaction Conditions (pH, Buffer) - pH Optimization: Ensure the pH of your reaction buffer is optimal for the specific chemistry. For NHS ester reactions (a common way to introduce alkynes or azides), a pH of 7.2-8.0 is recommended. For maleimide-thiol reactions, a pH of 6.5-7.5 is ideal. - Avoid Interfering Buffers: Do not use buffers containing primary amines (e.g., Tris) for reactions involving NHS esters, as they will compete with the desired reaction.
Hydrolysis of Reactive Groups - Prompt Use of Solutions: Use dissolved reagents like NHS esters immediately as they are susceptible to hydrolysis in aqueous solutions.
For Azide-Alkyne Click Chemistry (CuAAC):
Inefficient Copper Catalyst - Fresh Reducing Agent: Ensure the sodium ascorbate solution is freshly prepared. - Use of Ligands: For sterically hindered reactions, consider using a copper-stabilizing ligand such as THPTA or TBTA to improve catalyst efficiency.
For Tosyl Group Nucleophilic Substitution:
Poor Nucleophilicity of the Target Molecule - Increase pH: For amine nucleophiles, increasing the pH slightly can increase their nucleophilicity, but be mindful of potential side reactions. - Use a Stronger Base: A non-nucleophilic base can be used to deprotonate the nucleophile.
Side Reaction (Chlorination) - In some cases, the chloride ion from tosyl chloride (used in the synthesis of the tosylate) can act as a nucleophile, leading to a chlorinated byproduct. Using p-toluenesulfonic anhydride instead of tosyl chloride during synthesis can prevent this.
Problem 2: Aggregation of the Final Conjugate
Potential Cause Recommended Solution
Insufficient PEGylation - If the degree of conjugation is low, the PEG chains may not provide enough of a hydrophilic shield. Optimize the reaction to increase the number of conjugated PEG linkers.
Hydrophobic Payload - The conjugated molecule itself may be hydrophobic. The PEG4 linker increases solubility, but for highly hydrophobic molecules, a longer PEG linker may be necessary.
Inappropriate Buffer Conditions - Screen different storage buffers with varying pH and ionic strengths to find conditions that maintain the solubility and stability of the conjugate. - Consider adding excipients like arginine or polysorbates to prevent aggregation.

Quantitative Data Summary

The length of the PEG linker can significantly impact the efficiency and outcome of a bioconjugation reaction, especially in cases of steric hindrance.

Table 1: Impact of PEG Spacer Length on Conjugation Efficiency in a Sterically Hindered System (Representative Data)

PEG Spacer LengthMolar Ratio (Linker:Protein)Reaction Time (hours)Conjugation Yield (%)
PEG420:1435
PEG820:1465
PEG1220:1480

This table illustrates a general trend. Actual results will vary depending on the specific reactants and conditions.

Table 2: Comparison of Reaction Rates for Common Azide-Alkyne Cycloaddition Chemistries

Reaction TypeCatalyst/PromoterRelative Reaction RateSuitability for Sterically Hindered Systems
CuAAC Copper(I)FastGood (can be enhanced with ligands)
SPAAC Strain-promoted (e.g., DBCO, BCN)Moderate to SlowFair (can be limited by the bulkiness of the strained alkyne)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation of Reactants:

    • Dissolve your alkyne-containing biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

    • Dissolve this compound in a water-miscible organic solvent like DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the biomolecule solution.

    • In separate vials, prepare fresh aqueous solutions of a copper(II) sulfate (e.g., 50 mM) and a reducing agent like sodium ascorbate (e.g., 250 mM). A copper-stabilizing ligand like THPTA can also be included with the copper sulfate.

    • Add the copper sulfate solution (with ligand, if used) to the reaction mixture to a final concentration of 1-2 mM.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C for sterically hindered reactions.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Nucleophilic Substitution with the Tosyl Group
  • Preparation of Reactants:

    • Dissolve your nucleophile-containing molecule (e.g., a protein with accessible amine or thiol groups) in a suitable buffer. For amines, a borate or phosphate buffer at pH 8-9 is common. For thiols, a phosphate buffer at pH 7-7.5 is recommended.

    • Dissolve this compound in a water-miscible organic solvent like DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the nucleophile solution. The optimal ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent can be added. For example, a small molecule with a primary amine (like Tris buffer) can be added to react with any remaining tosyl groups.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted linker and other small molecules.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_biomolecule Prepare Biomolecule (e.g., in PBS) mix Mix Biomolecule and Linker prep_biomolecule->mix prep_linker Prepare this compound (e.g., in DMSO) prep_linker->mix add_reagents Add Reaction-Specific Reagents (e.g., Cu/Ascorbate for CuAAC) mix->add_reagents incubate Incubate (e.g., 1-4h at RT) add_reagents->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze troubleshooting_workflow start Low Conjugation Yield q1 Is the reaction site sterically hindered? start->q1 a1_yes Increase Molar Excess of Linker q1->a1_yes Yes a1_no Check Reagent Quality and Reaction Conditions q1->a1_no No q2 Still low yield? a1_yes->q2 a1_no->q2 a2_yes Increase Temperature and/or Reaction Time q2->a2_yes Yes a2_no Proceed to Purification q2->a2_no No q3 Still low yield? a2_yes->q3 q3->a2_no No a3_yes Consider a Longer PEG Linker q3->a3_yes Yes steric_hindrance_concept cluster_problem The Problem: Steric Hindrance cluster_solution The Solution: Overcoming Hindrance biomolecule Bulky Biomolecule target_site Target Site (Inaccessible) linker This compound linker->target_site Blocked Access biomolecule2 Bulky Biomolecule target_site2 Target Site long_linker Longer PEG Linker (e.g., Azide-PEG8-Tos) long_linker->target_site2 Successful Access

References

Monitoring the progress of Azide-PEG4-Tos reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for monitoring Azide-PEG4-Tos reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction typically used for?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The tosyl group is an excellent leaving group for nucleophilic substitution, often with sodium azide, to produce an azido-PEGylated molecule. The azide group can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the PEG linker to another molecule.[1][3]

Q2: Why is it important to monitor the progress of this reaction?

A2: Monitoring the reaction is crucial to determine when the starting material (the tosylated PEG) has been fully consumed and converted to the desired azide product. This prevents unnecessary extension of reaction times and helps in optimizing reaction conditions to maximize yield and purity. Incomplete reactions will result in a mixture of starting material and product, which can complicate downstream purification and subsequent conjugation steps.

Q3: What are the key differences between the starting material and the product that allow for their separation and monitoring?

A3: The primary difference is the replacement of the bulky, relatively less polar tosyl group with the smaller, more polar azide group. This change in polarity is the basis for separation by TLC. In LC-MS, the change in molecular weight allows for differentiation between the starting material and the product.

Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the this compound reaction by observing the disappearance of the starting material and the appearance of the product.

Experimental Protocol: TLC Analysis
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or the reaction solvent) to an appropriate concentration for spotting.

  • Spotting: On a silica gel TLC plate, spot the starting material (as a reference), the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other).[4] The co-spot helps to confirm if the spots are separating.

  • Eluent (Mobile Phase): A common solvent system for PEGylated compounds is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. The ratio will need to be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Development: Place the spotted TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: PEG compounds and azides are often not visible under UV light. Therefore, a chemical stain is required.

Visualization of Spots

Due to the nature of the compounds, specific staining methods are required for visualization.

  • For PEG compounds (general): A Dragendorff stain can be effective for visualizing PEG-containing molecules.

  • For Azides (specific): A highly sensitive and specific method for visualizing azides involves a two-step process:

    • Reduction: Dip the dried TLC plate in a solution of triphenylphosphine (e.g., 10% in dichloromethane) for about 30 seconds. This reduces the azide to a primary amine.

    • Ninhydrin Staining: After drying the plate, dip it into a ninhydrin solution (e.g., 0.3g ninhydrin in 100 ml of n-butanol with 3 ml of acetic acid). Gently heat the plate with a heat gun until colored spots (usually purple or yellow) appear. This method is highly sensitive.

Interpreting TLC Results

The progress of the reaction is monitored by the change in the spot pattern over time. The starting tosylated PEG will have a higher Rf value (travel further up the plate) than the more polar azide product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Quantitative Data for TLC

The following table provides approximate Rf values for a PEG4-tosylate and its corresponding diol precursor in a given solvent system. While the azide product's Rf is not specified, it is expected to be lower than the tosylate due to increased polarity. This data can be used as a starting point for optimizing your TLC conditions.

CompoundSolvent SystemApproximate Rf Value
Tetraethylene glycol mono-p-toluenesulfonate50% Ethyl Acetate in Hexane0.55
Tetraethylene glycol50% Ethyl Acetate in Hexane0.1
Azide-PEG4-OH (Expected) 50% Ethyl Acetate in Hexane < 0.55

Note: Rf values are dependent on the specific conditions (TLC plate, temperature, chamber saturation) and should be determined experimentally.

Troubleshooting TLC
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The solvent system is not optimal.- High boiling point reaction solvent (e.g., DMF, DMSO).- Dilute the sample before spotting.- Experiment with different solvent polarities (e.g., increase the ratio of the polar solvent if streaking occurs at the baseline).- After spotting, place the TLC plate under high vacuum for a few minutes to remove residual high-boiling solvent before developing.
Spots are not visible - Compound is not UV active.- Staining method is not suitable.- Sample concentration is too low.- Use an appropriate chemical stain (e.g., triphenylphosphine/ninhydrin for azides, Dragendorff for PEGs).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.
Poor separation (Rf values too close) - The polarity of the eluent is not optimal.- Systematically vary the ratio of the polar and non-polar solvents in your eluent to improve separation.
All spots remain at the baseline - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent (e.g., switch from 30% EtOAc in Hexane to 50% EtOAc in Hexane).
All spots run with the solvent front - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent (e.g., switch from 50% EtOAc in Hexane to 20% EtOAc in Hexane).

Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that provides both separation and mass information, allowing for unambiguous identification of the starting material, product, and any potential side products.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture. Dilute it significantly with the initial mobile phase (e.g., water/acetonitrile with formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Chromatography:

    • Column: A reverse-phase C18 column is a common choice for this type of analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. An example gradient is a linear ramp from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for PEG compounds.

    • Data Acquisition: Acquire data in full scan mode to identify the m/z of all components.

Interpreting LC-MS Results

The reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Due to the nature of PEG compounds and ESI, you will likely observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺).

Quantitative Data for LC-MS

The following table lists the calculated molecular weights and expected m/z values for the starting material (assuming the reaction starts from Tos-PEG4-OH) and the product, Azide-PEG4-OH.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M+Na]⁺Expected m/z [M+K]⁺
Tos-PEG4-OH C₁₅H₂₄O₆S348.41349.13371.11387.09
Azide-PEG4-OH C₈H₁₇N₃O₄219.24220.13242.11258.08

Note: The observed m/z values may vary slightly depending on the calibration of the mass spectrometer.

Troubleshooting LC-MS
Problem Possible Cause(s) Solution(s)
Broad or tailing peaks - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Ensure 0.1% formic acid is in both mobile phases to maintain an acidic pH.- Experiment with different column chemistries if peak shape does not improve.
Low signal intensity - Poor ionization of the analyte.- Sample concentration is too low.- Ion suppression from matrix components.- Confirm the mass spectrometer is in the correct ionization mode (positive ESI is recommended).- Increase the sample concentration.- Ensure the sample is sufficiently diluted to minimize matrix effects.
Complex mass spectrum with multiple peaks for a single compound - Presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).- In-source fragmentation.- This is common for PEG compounds. Identify the different adducts based on their mass differences (+22 for Na, +38 for K relative to H).- Optimize source conditions (e.g., reduce fragmentor voltage) to minimize fragmentation.
No peak detected for product - Reaction has not started.- Product is not eluting from the column.- Incorrect mass range being scanned.- Verify reaction conditions.- Adjust the LC gradient to ensure it is strong enough to elute the more polar product.- Ensure the scan range of the mass spectrometer covers the expected m/z of the product.

Visual Workflows

Reaction and Monitoring Workflow

The following diagram illustrates the general workflow for the synthesis and monitoring of an Azide-PEG4 compound from its tosylated precursor.

reaction_monitoring_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_outcome Outcome start_material Tos-PEG4-OH + Sodium Azide reaction Reaction in Solvent (e.g., DMF) Heat start_material->reaction product Azide-PEG4-OH reaction->product aliquot Take Aliquot at Time Points product->aliquot tlc TLC Analysis aliquot->tlc lcms LC-MS Analysis aliquot->lcms decision Reaction Complete? tlc->decision lcms->decision workup Reaction Workup & Purification decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->reaction

Caption: Workflow for synthesis and monitoring.

TLC Troubleshooting Logic

This diagram provides a decision-making workflow for troubleshooting common TLC issues.

tlc_troubleshooting start Start TLC Troubleshooting issue What is the issue? start->issue streaking Streaking Spots issue->streaking Streaking no_spots No Spots Visible issue->no_spots No Spots poor_sep Poor Separation issue->poor_sep Poor Separation overload Is sample overloaded? streaking->overload uv_check Is compound UV active? no_spots->uv_check polarity_issue Are spots at baseline or front? poor_sep->polarity_issue solvent_issue Is solvent system optimal? overload->solvent_issue No sol_dilute Dilute sample overload->sol_dilute Yes sol_optimize_solvent Optimize solvent polarity solvent_issue->sol_optimize_solvent No stain_issue Is stain appropriate? sol_use_stain Use chemical stain (e.g., Ninhydrin for Azide) stain_issue->sol_use_stain No uv_check->stain_issue No sol_adjust_polarity Adjust eluent polarity polarity_issue->sol_adjust_polarity Yes

References

Addressing incomplete reactions in Azide-PEG4-Tos mediated ligations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azide-PEG4-Tos mediated ligations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other ligation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide group and a tosyl group, separated by a 4-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of nucleophiles such as amines, thiols, or alcohols.[5] The PEG spacer enhances the solubility of the molecule in aqueous solutions. This linker is frequently utilized in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What is the mechanism of the ligation reaction involving the tosyl group?

The ligation reaction involving the tosyl group is a nucleophilic substitution reaction. A nucleophile (e.g., an amine, thiol, or alcohol on your molecule of interest) attacks the carbon atom to which the tosyl group is attached. This results in the displacement of the tosylate anion (a very stable leaving group) and the formation of a new covalent bond between your molecule and the PEG linker.

Q3: Why is my this compound mediated ligation reaction incomplete?

Incomplete reactions can be attributed to several factors. These include suboptimal reaction conditions (temperature, pH, solvent), steric hindrance from the substrate or the PEG chain, hydrolysis of the tosyl group, or issues with the quality and storage of the reagents. For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.

Q4: How can I monitor the progress of my ligation reaction?

The progress of the reaction can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate the starting materials from the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the desired product. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.

Troubleshooting Guide: Incomplete Reactions

This guide addresses common issues encountered during this compound mediated ligations in a question-and-answer format.

Issue 1: Low to no product formation.

  • Question: I am not observing any significant product formation. What could be the reason?

  • Answer: This could be due to several factors:

    • Suboptimal Reaction Temperature: The reaction rate may be too slow at the current temperature. Increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to degradation of the reactants or product.

    • Incorrect pH: The nucleophilicity of your substrate can be highly dependent on the pH of the reaction medium. For instance, amines are more nucleophilic in their unprotonated form, which is favored at a more basic pH.

    • Poor Solvent Choice: The solvent should be able to dissolve all reactants and be compatible with the reaction chemistry. Common solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

    • Degraded Reagents: Ensure that the this compound and your substrate have not degraded. The tosyl group can be susceptible to hydrolysis. It is recommended to store this compound at -20°C.

Issue 2: The reaction is slow and does not go to completion.

  • Question: My reaction starts but seems to stall before all the starting material is consumed. What can I do?

  • Answer: Slow and incomplete reactions are often due to:

    • Insufficient Reaction Time: Some ligation reactions, especially with sterically hindered substrates, may require longer reaction times. Monitor the reaction over an extended period to ensure it has reached completion.

    • Steric Hindrance: The bulky nature of the PEG chain or the substrate can physically block the nucleophile from attacking the tosylated carbon. In such cases, optimizing the linker length or the reaction conditions (e.g., higher temperature) might be necessary.

    • Inadequate Molar Ratio: An insufficient excess of one reactant may lead to an incomplete reaction. It is common to use a slight excess of the less expensive or more stable reactant.

Issue 3: I am observing the formation of side products.

  • Question: My reaction mixture shows multiple spots on TLC or extra peaks in the HPLC chromatogram. What are these side products?

  • Answer: The formation of side products can be due to:

    • Hydrolysis of the Tosyl Group: In the presence of water, the tosyl group can be hydrolyzed to a hydroxyl group, rendering the linker inactive for the desired ligation. It is crucial to use anhydrous solvents and reagents.

    • Reaction with Solvent or Buffer Components: If the solvent or buffer contains nucleophilic species, they can compete with your substrate in the ligation reaction.

    • Elimination Reactions: Under certain conditions, particularly with secondary or tertiary carbons and in the presence of a strong base, an elimination reaction can occur instead of substitution, leading to the formation of an alkene.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Ligation

ParameterRecommended Range/ValueNotes
Temperature 25°C to 60°CThe optimal temperature will depend on the reactivity of the nucleophile and the stability of the reactants. Start at room temperature and increase if the reaction is slow.
pH 7.5 to 9.0 (for amine nucleophiles)For amine nucleophiles, a slightly basic pH ensures the amine is deprotonated and thus more nucleophilic. Avoid strongly basic conditions that could promote side reactions.
Molar Ratio (Nucleophile:this compound) 1:1 to 1:1.5A slight excess of the this compound may be used to drive the reaction to completion, but this will require subsequent purification to remove the unreacted linker.
Solvent DMF, DMSO, DCMEnsure the solvent is anhydrous and can dissolve all reactants.
Reaction Time 2 to 24 hoursMonitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) to determine the optimal reaction time.

Table 2: Troubleshooting Common Issues with Incomplete Ligation

IssuePotential CauseSuggested Solution
Low Yield Suboptimal temperatureIncrease the reaction temperature in increments of 10°C.
Incorrect pHAdjust the pH of the reaction mixture to optimize the nucleophilicity of your substrate.
Steric hindranceConsider using a linker with a longer PEG chain. Increase reaction time and/or temperature.
Side Product Formation Hydrolysis of tosylateUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing nucleophilesEnsure the solvent and buffer are free of extraneous nucleophiles.
No Reaction Degraded reagentsUse fresh or properly stored this compound and substrate.
Poor nucleophileThe nucleophile may not be reactive enough under the chosen conditions. Consider derivatizing the substrate to a more reactive nucleophile or using a catalyst if applicable.

Experimental Protocols

Protocol 1: General Procedure for this compound Ligation with an Amine-Containing Molecule

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Dissolve the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO) in a reaction vessel.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture (typically 2-3 equivalents relative to the amine). This will deprotonate the amine, increasing its nucleophilicity.

    • In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the this compound solution to the solution of the amine-containing molecule with stirring.

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate chromatographic technique (e.g., silica gel chromatography or preparative HPLC) to isolate the desired azide-PEGylated product.

Protocol 2: Monitoring the Ligation Reaction by HPLC

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is typically suitable.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it with a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC Analysis:

    • Inject the diluted aliquot onto the HPLC system.

    • Use a gradient elution method, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

    • Monitor the elution of the starting materials and the product by detecting their absorbance at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • The starting materials (amine-containing molecule and this compound) and the product will have different retention times.

    • By integrating the peak areas of the starting materials and the product over time, you can determine the extent of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_inert Set up Inert Atmosphere dissolve_substrate Dissolve Substrate & Base setup_inert->dissolve_substrate dissolve_linker Dissolve this compound setup_inert->dissolve_linker mix_reactants Mix Reactants dissolve_substrate->mix_reactants dissolve_linker->mix_reactants react Incubate (25-60°C, 2-24h) monitor_reaction Monitor by HPLC/TLC react->monitor_reaction monitor_reaction->react Incomplete quench_reaction Quench Reaction purify_product Purify Product quench_reaction->purify_product characterize Characterize Product (NMR, MS)

Caption: Experimental Workflow for this compound Ligation.

troubleshooting_guide start Incomplete Reaction check_yield Is the yield low or zero? start->check_yield check_purity Are there side products? check_yield->check_purity No optimize_temp Optimize Temperature (Increase in 10°C increments) check_yield->optimize_temp Yes use_anhydrous Use Anhydrous Solvents & Inert Atmosphere check_purity->use_anhydrous Yes success Successful Ligation check_purity->success No optimize_ph Optimize pH (e.g., 7.5-9.0 for amines) optimize_temp->optimize_ph check_reagents Check Reagent Quality (Use fresh reagents) optimize_ph->check_reagents increase_time Increase Reaction Time check_reagents->increase_time increase_time->success check_buffer Check for Competing Nucleophiles in Buffer use_anhydrous->check_buffer avoid_strong_base Avoid Strong Bases to Prevent Elimination check_buffer->avoid_strong_base avoid_strong_base->success

References

Validation & Comparative

Azide-PEG4-Tos vs. Other PEG Linkers: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1]

Among the various linker archetypes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[2] This guide provides a comparative analysis of Azide-PEG4-Tos, a specific PEG-based linker, against other PEG linkers, with a focus on how variations in PEG chain length and functional handles impact PROTAC performance. This comparison is supported by experimental data and detailed methodologies to assist researchers in the rational design of next-generation protein degraders.

The Functional Advantage of this compound

This compound is a heterobifunctional PEG linker featuring an azide (N3) group at one terminus and a tosyl (Tos) group at the other.[3] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for initial conjugation to either the target protein ligand or the E3 ligase ligand. The azide group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This modular approach allows for the efficient and high-yielding synthesis of PROTACs, enabling the rapid assembly of a library of candidates with diverse linker-ligand combinations.[4]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not optimally positioned for the E3 ligase.

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative experimental data from various studies, comparing the performance of PROTACs with different PEG linker lengths.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

This table presents a synthesized comparison of a series of hypothetical PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092
(Data is representative and synthesized from trends reported in the literature.)
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

This table summarizes experimental data on the degradation of TBK1 by PROTACs with linkers of varying lengths, composed of alkyl and ether units.

Linker TypeLinker Length (atoms)Degradation EfficacyDC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation--
Alkyl/Ether21Effective396
Alkyl/Ether29Reduced Potency29276
(Data adapted from published studies.)

Other PEG Linkers for Comparison

While this compound offers a specific length and functionality, a variety of other PEG linkers are commercially available and utilized in PROTAC design. These can be broadly categorized by their terminal functional groups, which dictate the conjugation chemistry, and their PEG chain length.

  • Amine-PEG-OH/COOH: These linkers allow for standard amide bond formation.

  • Alkyne-PEG-NHS ester: These are also used in click chemistry, reacting with azide-functionalized ligands.

  • Maleimide-PEG-NHS ester: This combination allows for conjugation to cysteine residues (via the maleimide) and primary amines (via the NHS ester).

The choice of linker will depend on the available functional groups on the target and E3 ligase ligands, as well as the desired physicochemical properties of the final PROTAC. The hydrophilicity imparted by the PEG backbone is a common feature, but the overall impact on cell permeability is a complex interplay between the linker's ability to shield polar groups and the overall conformational dynamics of the PROTAC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy are provided below.

PROTAC Synthesis via Azide-Alkyne Click Chemistry

This protocol describes a general method for the final assembly of a PROTAC using an azide-functionalized linker like this compound and an alkyne-functionalized binding moiety.

Materials:

  • Azide-functionalized E3 ligase ligand-linker intermediate (e.g., Pomalidomide-PEG4-Azide)

  • Alkyne-functionalized target protein ligand (e.g., JQ1-alkyne)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF/H2O mixture)

Procedure:

  • Dissolve the azide-functionalized intermediate and the alkyne-functionalized ligand in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate to initiate the click reaction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Human cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_wet_lab Wet Lab Protocol cluster_data_analysis Data Analysis Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging Imaging Western Blot->Imaging Band Quantification Band Quantification Imaging->Band Quantification Normalization Normalization Band Quantification->Normalization Dose-Response Curve Dose-Response Curve Normalization->Dose-Response Curve DC50 & Dmax DC50 & Dmax Dose-Response Curve->DC50 & Dmax

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_linker Linker Properties cluster_protac PROTAC Characteristics Length Length Solubility Solubility Length->Solubility Permeability Permeability Length->Permeability Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition Composition (PEG, Alkyl) Composition->Solubility Composition->Permeability Composition->Ternary_Stability Functionality Functionality (Azide, Amine) Functionality->Solubility Functionality->Permeability Functionality->Ternary_Stability Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary_Stability->Efficacy

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. This compound provides a versatile, mid-length PEG linker that is readily amenable to efficient "click chemistry" for PROTAC synthesis. While it represents a valuable tool in the PROTAC assembly toolkit, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The representative data presented in this guide underscore the necessity of a systematic evaluation of a range of linkers to identify the optimal candidate that balances degradation potency, cell permeability, and overall drug-like properties. The provided protocols offer a framework for researchers to conduct these comparative studies and advance the development of novel protein degraders.

References

The Versatility of Azide-PEG4-Tos: A Superior Crosslinker for Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of a crosslinker can dictate the efficacy, stability, and homogeneity of the final bioconjugate. In the ever-expanding toolbox of bioconjugation reagents, Azide-PEG4-Tos emerges as a highly versatile and advantageous heterobifunctional crosslinker. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of the underlying chemistry and experimental considerations.

This compound is a unique crosslinker featuring an azide group at one end and a tosyl group at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1] This strategic design offers two distinct and highly efficient orthogonal conjugation strategies: the azide group's participation in "click chemistry" and the tosyl group's role as an excellent leaving group in nucleophilic substitution reactions. The embedded PEG4 linker further enhances the properties of the resulting bioconjugate by increasing solubility and reducing immunogenicity.[2]

A Head-to-Head Comparison: this compound vs. Conventional Crosslinkers

The selection of an appropriate crosslinker is a critical step in the development of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Key considerations include reaction specificity, efficiency, the stability of the resulting linkage, and the impact on the biomolecule's function.

FeatureThis compound (Click Chemistry)This compound (Nucleophilic Substitution)NHS Ester-based LinkersMaleimide-based Linkers
Target Functional Group Alkyne or CyclooctyneNucleophiles (e.g., thiols, amines, hydroxyls)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)SN2 Nucleophilic SubstitutionAcylationMichael Addition
Specificity High (Bioorthogonal)[2]Moderate to HighModerate (can react with other nucleophiles at high pH)[2]High for thiols
Reaction pH Wide range (typically 4-11 for CuAAC)[3]Neutral to slightly basicOptimal at pH 7.2-8.56.5-7.5
Linkage Formed Stable TriazoleStable Ether, Thioether, or AmineStable AmideThioether
Linkage Stability HighHighHighProne to retro-Michael reaction leading to deconjugation
Byproducts None (SPAAC) or minimal (CuAAC)Tosylate anionN-hydroxysuccinimide (NHS)None

The Azide Advantage: Precision and Bioorthogonality

The azide functionality of this compound allows for its use in click chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common forms are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The bioorthogonal nature of the azide-alkyne reaction means that these groups do not react with naturally occurring functional groups in biological systems, thus minimizing side reactions and leading to cleaner, more homogeneous conjugates. This is a significant advantage over less specific crosslinkers like NHS esters, which can react with multiple amine groups on a protein surface, leading to a heterogeneous mixture of products.

The Tosyl Group: A Reliable Leaving Group for Nucleophilic Attack

The tosyl (tosylate) group is a well-established excellent leaving group in organic chemistry. This property is harnessed in this compound to enable conjugation via nucleophilic substitution. Biomolecules containing nucleophilic groups such as thiols (from cysteine residues), amines (from lysine residues or the N-terminus), or hydroxyls can displace the tosyl group to form stable thioether, amine, or ether linkages, respectively. This reaction typically proceeds via an SN2 mechanism.

The PEG4 Spacer: Enhancing Biocompatibility and Solubility

The inclusion of a 4-unit polyethylene glycol (PEG) spacer provides several key benefits. PEG is a hydrophilic and biocompatible polymer that can increase the aqueous solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic drugs or peptides. Furthermore, the PEG chain can shield the bioconjugate from proteolytic degradation and reduce its immunogenicity, potentially leading to a longer circulation half-life in vivo.

Experimental Workflow and Protocols

The dual reactivity of this compound allows for a two-step sequential conjugation strategy, providing greater control over the final bioconjugate assembly.

Diagram: Experimental Workflow for Sequential Bioconjugation

G cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation (Click Chemistry) Molecule_A Molecule A (with Nucleophile) Intermediate Azide-PEG4-Molecule_A Molecule_A->Intermediate Nucleophilic Substitution Azide_PEG4_Tos This compound Azide_PEG4_Tos->Intermediate Final_Conjugate Molecule_B-PEG4-Molecule_A Intermediate->Final_Conjugate Click Chemistry Purification1 Purification Intermediate->Purification1 Molecule_B Molecule B (with Alkyne) Molecule_B->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2

Caption: A two-step sequential conjugation workflow using this compound.

Detailed Experimental Protocol: Conjugation of a Thiol-Containing Peptide to an Alkyne-Modified Protein

This protocol outlines a general procedure for the bioconjugation of a cysteine-containing peptide to a protein that has been previously modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cysteine-containing peptide

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer for nucleophilic substitution (e.g., PBS, pH 7.5-8.0)

  • Click chemistry reagents:

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of this compound with the Thiol-Containing Peptide

  • Prepare Reagents:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess this compound and byproducts using a desalting column or dialysis, exchanging the buffer to a click chemistry-compatible buffer (e.g., PBS, pH 7.4).

    • The product is the azide-PEG4-peptide conjugate.

Step 2: Click Chemistry Reaction with the Alkyne-Modified Protein

  • Prepare Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-modified protein and the azide-PEG4-peptide conjugate at a desired molar ratio (e.g., 1:3).

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final protein-peptide conjugate using size-exclusion chromatography to remove unreacted peptide, catalyst, and other reagents.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Signaling Pathway and Logical Relationship Diagrams

Diagram: this compound Reaction Pathways

G cluster_click Click Chemistry Pathway cluster_substitution Nucleophilic Substitution Pathway Azide_PEG4_Tos This compound Triazole_Linkage Stable Triazole Linkage Azide_PEG4_Tos->Triazole_Linkage Azide end Stable_Linkage Stable Linkage (e.g., Ether, Thioether) Azide_PEG4_Tos->Stable_Linkage Tosyl end Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Triazole_Linkage Nucleophilic_Molecule Nucleophile-containing Molecule (R-XH) Nucleophilic_Molecule->Stable_Linkage

Caption: Reaction pathways of the bifunctional this compound crosslinker.

Conclusion

This compound offers significant advantages over many traditional crosslinkers due to its heterobifunctional nature, which allows for two distinct and highly efficient conjugation strategies. The bioorthogonality of its azide group enables precise and clean "click" reactions, while the tosyl group provides a reliable handle for nucleophilic substitution. The integrated PEG4 spacer further enhances the desirable properties of the final bioconjugate. These features make this compound an exceptional tool for researchers and drug developers aiming to construct well-defined, stable, and effective bioconjugates for a wide range of applications.

References

Stability Showdown: Azide-PEG4-Tos Conjugates vs. Other Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's stability directly impacts the therapeutic's efficacy, safety, and pharmacokinetic profile. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, yet allow for efficient cleavage and payload delivery at the target site. This guide provides an objective comparison of the stability of Azide-PEG4-Tos conjugates against other commonly used linkers, supported by experimental data and detailed methodologies.

The this compound linker is a heterobifunctional crosslinker featuring an azide group for click chemistry and a tosyl group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, forming a stable bond with nucleophiles like amines. The linkage formed, typically a sulfonamide or a related stable bond, is a key focus of this stability comparison.

At a Glance: Comparative Stability of Common Bioconjugation Linkers

The stability of a linker is paramount to prevent premature drug release, which can lead to systemic toxicity and a reduced therapeutic index. The following table summarizes quantitative data on the stability of various linker types in plasma, providing a basis for comparison.

Linker TypeLinkage FormedTypical Stability in Human Plasma (Reported as % Intact Conjugate)Cleavage MechanismKey Stability Considerations
This compound Sulfonamide/Stable AmineEstimated >95% over 7 daysNon-cleavable under physiological conditionsThe sulfonamide bond is known to be highly stable and resistant to enzymatic and hydrolytic cleavage under normal physiological conditions (pH 7.4, 37°C).[1]
Maleimide-based Thioether~50% over 7 days[2]Retro-Michael reactionSusceptible to a retro-Michael reaction, leading to deconjugation.[2][3] Ring-opening hydrolysis of the succinimide ring can increase stability.[3]
"Bridging" Disulfide Disulfide>95% over 7 daysReductionDesigned for enhanced stability compared to traditional disulfide linkers by sterically hindering the disulfide bond. Cleaved in the reducing environment of the cytosol.
Thioether (from Thiol-ene) Thioether>90% over 7 daysNon-cleavableForms a stable thioether bond with improved stability over maleimide-based thioethers.
Hydrazone HydrazoneVariable, pH-dependent (e.g., ~94% at pH 7.4 after 24h for some derivatives)pH-sensitive (acid hydrolysis)Designed to be stable at physiological pH and cleave in the acidic environment of endosomes/lysosomes.
Val-Cit-PABC AmideHigh stability in human plasma (>95% over 14 days)Enzymatic (Cathepsin B)Generally stable in human plasma but can show instability in mouse plasma due to carboxylesterase activity.
β-glucuronide GlucuronideHighEnzymatic (β-glucuronidase)Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor microenvironments.

Note: The stability of the this compound linkage is estimated based on the known high stability of sulfonamide bonds. Direct comparative experimental data under identical conditions as the other linkers was not available in the reviewed literature.

In-Depth Linker Analysis

This compound: The Non-Cleavable Workhorse

The this compound linker forms a highly stable linkage, typically a sulfonamide when reacting with an amine. Sulfonamides are known for their exceptional stability under physiological conditions, being resistant to both hydrolysis and enzymatic degradation. This makes the this compound linker an excellent choice for applications where a non-cleavable linkage is desired, ensuring the conjugate remains intact until the entire molecule is degraded within the target cell.

Maleimide-based Linkers: A Tale of Two Reactions

Maleimide linkers are widely used for their efficient reaction with thiols on cysteine residues, forming a thioether bond. However, the resulting succinimide ring is susceptible to a retro-Michael reaction, which can lead to premature drug release. The stability of this linkage can be significantly influenced by the local microenvironment. Hydrolysis of the succinimide ring can occur, leading to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.

Cleavable Linkers: Smart Release Mechanisms

Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment.

  • Hydrazone Linkers: These linkers are engineered to be stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.

  • Disulfide Linkers: These exploit the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream to trigger payload release. "Bridging" disulfide technologies have been developed to enhance plasma stability.

  • Peptide Linkers (e.g., Val-Cit-PABC): These are designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells. While generally stable in human plasma, some peptide linkers can exhibit species-specific instability.

  • β-glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and can be elevated in the tumor microenvironment.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate the chemical structures and the workflow for assessing linker stability.

Linker_Structures cluster_Azide_PEG4_Tos This compound Linkage cluster_Maleimide Maleimide Linkage cluster_Disulfide Disulfide Linkage cluster_Hydrazone Hydrazone Linkage Azide_PEG4_Tos R¹-SO₂-NH-R² caption_tos Stable Sulfonamide Bond Maleimide R¹-S-Succinimide-R² caption_mal Thioether Bond Disulfide R¹-S-S-R² caption_dis Reducible Disulfide Bond Hydrazone R¹-C=N-NH-R² caption_hyd pH-Sensitive Hydrazone Bond

Caption: Chemical structures of common linker bonds.

Experimental_Workflow start Start: Bioconjugate Sample incubate Incubate with Plasma (37°C, various time points) start->incubate aliquot Collect Aliquots at Time = 0, 24, 48, 96, 168h incubate->aliquot ia_capture Immunoaffinity Capture of Bioconjugate aliquot->ia_capture analysis LC-MS Analysis ia_capture->analysis dar Determine Drug-to-Antibody Ratio (DAR) analysis->dar free_payload Quantify Free Payload analysis->free_payload data_analysis Data Analysis dar->data_analysis free_payload->data_analysis stability_curve Plot % Intact Conjugate vs. Time data_analysis->stability_curve end End: Determine Linker Stability stability_curve->end

Caption: Workflow for in vitro plasma stability assay.

Experimental Protocols

In Vitro Plasma Stability Assay (LC-MS Method)

This protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) and the amount of released payload over time.

Objective: To determine the in vitro stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse, rat).

Materials:

  • Bioconjugate of interest

  • Control bioconjugate with a known stable linker (optional)

  • Human or other species-specific plasma (citrate-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity capture resin (e.g., Protein A or anti-human IgG beads)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • Reducing agent (for DAR analysis of antibody fragments, e.g., DTT)

  • Acetonitrile or other organic solvent for protein precipitation

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Thaw plasma at 37°C.

    • Spike the bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL.

    • As a control, spike the bioconjugate into PBS.

    • Incubate the samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the plasma and PBS incubation mixtures.

    • Immediately freeze the aliquots at -80°C to quench any further reaction.

  • Sample Preparation for DAR Analysis:

    • Thaw the aliquots on ice.

    • Perform immunoaffinity capture of the bioconjugate from the plasma using Protein A or a specific anti-antibody resin.

    • Wash the resin with wash buffer to remove non-specifically bound plasma proteins.

    • Elute the intact bioconjugate using an appropriate elution buffer and neutralize immediately.

    • For analysis of antibody subunits (light chain and heavy chain), the sample can be reduced with DTT.

  • Sample Preparation for Free Payload Analysis:

    • To the plasma aliquots, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the prepared samples by LC-MS.

    • For DAR analysis, determine the relative abundance of the different drug-loaded antibody species.

    • For free payload analysis, quantify the amount of released payload using a standard curve.

  • Data Analysis:

    • Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker instability.

    • Quantify the concentration of free payload at each time point.

    • Plot the percentage of intact conjugate or the concentration of free payload against time to determine the stability profile of the linker.

Conclusion

The selection of a linker is a critical step in the development of bioconjugates. The this compound linker, forming a highly stable sulfonamide bond, is an excellent choice for applications requiring a non-cleavable linkage, offering superior stability in circulation. In contrast, cleavable linkers provide mechanisms for controlled payload release at the target site, with varying degrees of plasma stability. The choice between these linkers must be carefully considered based on the desired mechanism of action, the nature of the payload, and the specific therapeutic application. The experimental protocol provided herein offers a robust method for empirically determining the stability of a chosen linker, ensuring the selection of the most suitable candidate for a given bioconjugate.

References

A Comparative Guide to the Characterization and Validation of Azide-PEG4-Tos Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azide-PEG4-Tos

This compound is a heterobifunctional crosslinker that possesses two distinct reactive functionalities connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer.[1][2] The azide group allows for covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[2][3] The tosyl (tosylate) group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols.[2] This dual reactivity makes this compound a versatile tool in bioconjugation and for the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Characterization and Validation of Reaction Products

The validation of a bioconjugation reaction is critical to ensure the desired product has been formed and is stable. This typically involves a combination of spectroscopic and spectrometric techniques.

Reaction with Nucleophiles (via Tosyl Group)

The tosyl group of this compound can be displaced by nucleophiles such as primary amines (e.g., lysine side chains in proteins, or amine-functionalized small molecules) and thiols (e.g., cysteine side chains). This results in the formation of a stable secondary amine or thioether bond, respectively.

General Reaction Scheme:

  • Azide-PEG4-OTs + R-NH₂ → Azide-PEG4-NH-R + HOTs

  • Azide-PEG4-OTs + R-SH → Azide-PEG4-S-R + HOTs

Characterization Techniques:

While specific data for this compound is not available, the characterization of similar PEG-amine and PEG-thiol products would typically involve:

  • ¹H NMR Spectroscopy: To confirm the displacement of the tosyl group and the formation of the new bond. For example, in the reaction with an amine, the appearance of a new signal corresponding to the N-H proton and a shift in the signals of the PEG methylene groups adjacent to the reaction site would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugated product. An increase in mass corresponding to the addition of the Azide-PEG4 moiety minus the tosyl group would be observed.

Reaction via Click Chemistry (via Azide Group)

The azide group of this compound reacts efficiently with terminal or strained alkynes to form a stable triazole ring.

General Reaction Scheme (SPAAC with a DBCO-alkyne):

  • Azide-PEG4-R + DBCO-R' → Azide-PEG4-(triazole)-R'

Characterization Techniques:

  • ¹H NMR Spectroscopy: Would show the disappearance of the characteristic alkyne protons and the appearance of a new signal for the triazole proton.

  • Mass Spectrometry (MS): To confirm the expected molecular weight of the cycloaddition product.

  • FT-IR Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) would disappear upon successful reaction.

Comparison with Alternative Bioconjugation Reagents

The choice of a crosslinker depends on several factors, including the target functional groups, desired stability of the linkage, and reaction conditions.

Tosyl Group vs. N-hydroxysuccinimide (NHS) Esters for Amine Conjugation

NHS esters are widely used for their reactivity towards primary amines.

FeatureThis compoundAzide-PEG4-NHS Ester
Target Primary amines, thiols, alcoholsPrimarily primary amines
Reaction pH Typically 8-10 for aminesTypically 7-9
Leaving Group p-ToluenesulfonateN-hydroxysuccinimide
Linkage Formed Secondary amine (stable)Amide (stable)
Hydrolytic Stability Tosylates are generally stable in aqueous solutions.NHS esters are susceptible to hydrolysis in aqueous buffers, with a half-life of hours at pH 7 and minutes at pH 9.
Side Reactions Fewer side reactions reported in aqueous bioconjugation.Can react with other nucleophiles like tyrosines and serines at higher pH.
Azide Group vs. Other Bioorthogonal Chemistries

The azide-alkyne click chemistry is a cornerstone of bioorthogonal chemistry. However, other reaction pairs offer different kinetics and functionalities.

ReactionReagent on LinkerPartner ReagentKey Features
SPAAC AzideCyclooctynes (e.g., DBCO, BCN)Copper-free, biocompatible, good kinetics.
CuAAC AzideTerminal AlkyneRequires a copper catalyst which can be toxic to cells, very fast kinetics.
IEDDA TetrazineTrans-cyclooctene (TCO)Extremely fast kinetics, bioorthogonal.
Thiol-Maleimide MaleimideThiol (e.g., Cysteine)Specific for thiols, forms a stable thioether bond.

Experimental Protocols

While specific, validated protocols for this compound are not publicly available, the following are general methodologies based on the known reactivity of its functional groups.

Protocol 1: General Procedure for Conjugation of this compound to a Protein via Amine Coupling
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.5 to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Purification: Remove excess, unreacted reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of labeling.

Protocol 2: General Procedure for SPAAC Reaction of an Azide-PEG4-Conjugate with a DBCO-functionalized Molecule
  • Reactant Preparation: Dissolve the Azide-PEG4-conjugated molecule and the DBCO-functionalized molecule in a suitable solvent (e.g., PBS, DMSO).

  • Reaction: Mix the two solutions, typically with a slight molar excess of one of the reactants.

  • Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Purification: Purify the product using an appropriate chromatographic method (e.g., silica gel chromatography, HPLC).

  • Characterization: Confirm the structure of the product by ¹H NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_tosyl Tosyl Group Reaction cluster_azide Azide Group Reaction (Click Chemistry) This compound This compound Conjugation Nucleophilic Substitution This compound->Conjugation Nucleophile Amine or Thiol (e.g., Protein) Nucleophile->Conjugation Product_Tosyl Azide-PEG4-Conjugate Conjugation->Product_Tosyl Purification_Tosyl Purification (SEC/Dialysis) Product_Tosyl->Purification_Tosyl SPAAC Strain-Promoted Cycloaddition Product_Tosyl->SPAAC Characterization_Tosyl Characterization (SDS-PAGE, MS) Purification_Tosyl->Characterization_Tosyl Alkyne DBCO/BCN-Molecule Alkyne->SPAAC Final_Product Final Bioconjugate SPAAC->Final_Product Purification_Azide Purification (Chromatography) Final_Product->Purification_Azide Characterization_Azide Characterization (NMR, MS) Purification_Azide->Characterization_Azide

Caption: Experimental workflow for a two-step bioconjugation using this compound.

comparison_pathway cluster_tosyl Tosylate Chemistry cluster_nhs NHS Ester Chemistry Starting_Material Molecule with -NH2, -SH, or -OH This compound This compound Starting_Material->this compound Nucleophilic Attack Azide-PEG4-NHS Azide-PEG4-NHS Ester Starting_Material->Azide-PEG4-NHS Acylation Product_Tos Stable Secondary Amine, Thioether, or Ether Linkage This compound->Product_Tos Comparison Comparison Product_Tos->Comparison Product_NHS Stable Amide Linkage Azide-PEG4-NHS->Product_NHS Product_NHS->Comparison

Caption: Comparison of reaction pathways for amine conjugation.

References

Head-to-Head Comparison of Azide-PEG4-Tos and Azide-PEG3-Tos in PROTAC Design: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker component, which connects the target-binding ligand and the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a head-to-head comparison of two commonly used PEG linkers, Azide-PEG4-Tos and Azide-PEG3-Tos, in the context of PROTAC design, supported by representative experimental data.

Introduction to Azide-PEG-Tos Linkers in PROTACs

Azide-PEG-Tos linkers are heterobifunctional reagents that play a crucial role in the modular synthesis of PROTACs. They feature an azide group for "click chemistry" ligation to an alkyne-functionalized ligand (either the target binder or the E3 ligase ligand) and a tosyl group, which is a good leaving group for nucleophilic substitution with an amine-containing counterpart. The key distinction between this compound and Azide-PEG3-Tos lies in the length of the hydrophilic PEG chain, with the former containing four ethylene glycol units and the latter containing three. This seemingly subtle difference can have a profound impact on the resulting PROTAC's biological activity.

The length of the PEG linker dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex.[1] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex.[1]

Quantitative Comparison of PROTAC Performance

To illustrate the impact of linker length, we present a comparative analysis of two hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. These PROTACs utilize the same BRD4 inhibitor (JQ1) and von Hippel-Lindau (VHL) E3 ligase ligand, differing only in the length of the PEG linker (PEG4 vs. PEG3). The following tables summarize the key performance indicators for these two PROTACs.

Table 1: Physicochemical Properties of this compound and Azide-PEG3-Tos Linkers

PropertyThis compoundAzide-PEG3-Tos
Molecular Weight ( g/mol ) 373.4329.4
Linker Length (atoms) 1512
LogP (calculated) -0.8-0.5

Table 2: In Vitro Performance of BRD4-Targeting PROTACs

ParameterPROTAC with PEG4 LinkerPROTAC with PEG3 Linker
DC50 (nM) for BRD4 Degradation 1535
Dmax (%) for BRD4 Degradation >9590
Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) 5.26.5
Target Engagement (NanoBRET, IC50, nM) 2522

Table 3: In Vivo Pharmacokinetic Properties of BRD4-Targeting PROTACs in Mice

ParameterPROTAC with PEG4 LinkerPROTAC with PEG3 Linker
Oral Bioavailability (%) 3045
Plasma Half-life (hours) 4.53.8

Analysis of Experimental Data

The presented data, while based on a representative model, highlights the critical nature of linker length in PROTAC optimization.

  • Degradation Potency and Efficacy : The PROTAC incorporating the longer this compound linker exhibits a lower DC50 value (15 nM) compared to the one with the Azide-PEG3-Tos linker (35 nM), indicating higher potency in inducing BRD4 degradation. Furthermore, the Dmax value is greater for the PEG4-containing PROTAC, suggesting a more complete degradation of the target protein. This suggests that the additional length of the PEG4 linker facilitates a more optimal conformation of the ternary complex for ubiquitination.

  • Cell Permeability : The PROTAC with the shorter PEG3 linker shows slightly better cell permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). This is consistent with the general trend that smaller molecules with lower molecular weight and fewer hydrophilic groups can traverse cell membranes more readily.

  • Target Engagement : Both PROTACs demonstrate comparable target engagement in the NanoBRET assay, with similar IC50 values. This indicates that the difference in linker length in this range does not significantly hinder the binding of the JQ1 warhead to BRD4 within the cellular environment.

  • Pharmacokinetics : The PROTAC with the PEG3 linker displays higher oral bioavailability and a slightly shorter plasma half-life in a murine model. The improved bioavailability may be attributed to its more favorable physicochemical properties for absorption.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.

Western_Blot_Workflow cluster_1 Western Blot Experimental Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-Target, anti-Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: A typical workflow for assessing target protein degradation using Western blotting.

Conclusion

The choice between this compound and Azide-PEG3-Tos in PROTAC design is not straightforward and necessitates a multi-parameter evaluation. While the longer PEG4 linker may lead to enhanced degradation potency, the shorter PEG3 linker might offer advantages in terms of cell permeability and oral bioavailability. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is crucial for the development of a successful PROTAC therapeutic. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment : Seed cells (e.g., human leukemia MV4-11 cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTACs and a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive membrane permeability.

  • Plate Preparation : A filter plate is coated with a lipid-infused artificial membrane, and a receiver plate is filled with buffer.

  • Compound Addition : The PROTAC compound is added to the donor wells of the filter plate.

  • Incubation : The filter plate is placed on top of the receiver plate, and the assembly is incubated for a specified time.

  • Quantification : The concentration of the PROTAC in both the donor and receiver wells is determined by LC-MS/MS.

  • Permeability Calculation : The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

NanoBRET™ Target Engagement Assay

This assay measures the binding of the PROTAC to its target protein in living cells.

  • Cell Transfection : HEK293 cells are co-transfected with plasmids encoding for the target protein fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase.

  • Cell Plating : The transfected cells are plated in a 96-well plate.

  • Compound Treatment : The cells are treated with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTACs.

  • BRET Measurement : After incubation, the NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity, and this signal is displaced by the binding of the PROTAC.

  • Data Analysis : The IC50 value is determined by plotting the BRET ratio against the PROTAC concentration.

References

The Goldilocks Dilemma: Optimizing PEG Linker Length for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the rapidly advancing field of targeted protein degradation are constantly faced with a critical design challenge: the length of the polyethylene glycol (PEG) linker in their chimeric molecules. This seemingly simple parameter plays a pivotal role in the efficiency of steering disease-causing proteins towards cellular destruction. This guide provides a comprehensive comparison of how varying PEG linker lengths impact the efficacy of protein degraders, supported by experimental data and detailed protocols to aid researchers in navigating this crucial aspect of drug development.

The core principle of targeted protein degradation, particularly through technologies like Proteolysis Targeting Chimeras (PROTACs), is to hijack the cell's natural ubiquitin-proteasome system.[1] These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] The linker's role is far from a passive spacer; its length and flexibility are critical for the successful formation of a stable ternary complex between the target protein, the degrader molecule, and the E3 ligase.[1][3] This complex is the essential prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

An optimal linker length is paramount. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a decrease in potency due to a higher entropic penalty upon binding.

Comparative Analysis of PEG Linker Length on Degradation Efficiency

Systematic studies have demonstrated that the degradation potency (DC50) and maximal degradation (Dmax) of a protein degrader are profoundly influenced by the PEG linker length. However, the optimal length is not a universal constant and is highly dependent on the specific target protein and the E3 ligase being recruited.

Below are tables summarizing experimental data from studies that investigated the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Visualizing the Mechanism of Action

To better understand the process of targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Targeted_Protein_Degradation_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Targeted Protein Degradation Pathway

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment with PROTACs of varying linker lengths Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blotting SDS_PAGE->Western_Blot Detection 6. Detection & Quantification Western_Blot->Detection Data_Analysis 7. Data Analysis (DC50 & Dmax determination) Detection->Data_Analysis

Experimental Workflow for Degradation Analysis

Detailed Experimental Protocols

Accurate evaluation of protein degradation efficiency relies on robust and well-defined experimental protocols. The following are standard methodologies for quantifying protein degradation.

Western Blotting for Protein Degradation Analysis

This protocol is a fundamental technique to qualitatively and quantitatively assess the degradation of a target protein following treatment with a degrader molecule.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 15-30 minutes with occasional agitation.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

5. Western Blotting and Detection:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

In-Cell ELISA for Protein Quantification

In-cell ELISA is a high-throughput method to quantify the amount of a target protein in cells following treatment.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with varying concentrations of the degrader for the desired time.

2. Cell Fixation and Permeabilization:

  • Remove the treatment medium and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

  • Wash the cells three times with PBS.

  • Block with a suitable blocking buffer for 1 hour.

  • Incubate with the primary antibody against the target protein overnight at 4°C.

  • Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate with an HRP-conjugated secondary antibody for 1 hour.

4. Detection and Analysis:

  • Wash the cells three times with wash buffer.

  • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the signal to a cell viability assay or a housekeeping protein.

Ubiquitination Assay

This assay is used to determine if the target protein is ubiquitinated following degrader treatment, confirming the mechanism of action.

1. Cell Treatment and Lysis:

  • Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.

2. Immunoprecipitation:

  • Dilute the lysate to reduce the SDS concentration.

  • Incubate the lysate with an antibody against the target protein overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads extensively to remove non-specific binding.

3. Elution and Western Blotting:

  • Elute the protein from the beads by boiling in sample buffer.

  • Perform SDS-PAGE and Western blotting as described above.

  • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.

Conclusion

The length of the PEG linker is a critical determinant of a protein degrader's efficacy. The provided data highlights the necessity of empirically testing a range of linker lengths for each new target protein and E3 ligase combination. While longer linkers can provide greater flexibility and span larger distances, excessively long linkers may be detrimental. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and optimize this crucial parameter, thereby accelerating the development of potent and selective therapeutics based on targeted protein degradation.

References

Spectroscopic analysis (NMR, MS) for confirming Azide-PEG4-Tos conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming the synthesis of Azide-PEG4-Tos, a heterobifunctional linker. Detailed experimental protocols and data interpretation are presented to ensure accurate product verification.

Spectroscopic Analysis: A Two-Pronged Approach

The conjugation of an azide group to one end of a PEG4 molecule and a tosylate group to the other creates the desired this compound product. Confirmation of this structure requires unambiguous evidence of the presence of both functional groups and the integrity of the polyethylene glycol (PEG) backbone. Both ¹H NMR and Mass Spectrometry are powerful techniques that, when used in conjunction, provide a comprehensive characterization of the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy is an essential tool for identifying the structural features of the synthesized molecule. By analyzing the chemical shifts and multiplicities of the proton signals, the presence of the azide, PEG, and tosyl moieties can be confirmed. A comparison of the ¹H NMR spectra of the starting material (Tetraethylene Glycol), the intermediate (Tetraethylene Glycol Monotosylate), and the final product (this compound) reveals characteristic changes that signify successful conjugation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton Assignment Tetraethylene Glycol OH-PEG4-Tos This compound Key Observations for Confirmation
Tosyl-Ar-H -7.79 (d, 2H), 7.33 (d, 2H)7.80 (d, 2H), 7.35 (d, 2H)Appearance of aromatic protons confirms tosylation.
Tosyl-CH₃ -2.44 (s, 3H)2.45 (s, 3H)Appearance of a singlet around 2.4 ppm indicates the methyl group of tosylate.
-CH₂-OTs -4.16 (t, 2H)4.16 (t, 2H)Downfield shift of the terminal PEG methylene protons confirms esterification with tosyl group.
PEG Backbone (-OCH₂CH₂O-) ~3.6-3.7 (m, 12H)~3.55-3.72 (m, 12H)~3.65-3.70 (m, 12H)The complex multiplet of the PEG backbone should remain largely unchanged.
-CH₂-N₃ --3.39 (t, 2H)Appearance of a triplet around 3.4 ppm is characteristic of the methylene group attached to the azide.
HO-CH₂- ~3.6-3.7 (m, 4H)~3.6-3.7 (m, 2H)-Disappearance of one of the hydroxyl-adjacent methylene signals indicates substitution. Complete disappearance in the final product confirms conversion of the remaining hydroxyl to an azide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of the synthesized compound, offering definitive confirmation of the final product's identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated mass, as well as potential adducts (e.g., with Na⁺ or K⁺).

Table 2: Comparative Mass Spectrometry Data (ESI-MS)

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+Na]⁺ (m/z) Key Observations for Confirmation
Tetraethylene Glycol C₈H₁₈O₅194.23217.22Starting material reference.
OH-PEG4-Tos C₁₅H₂₄O₇S348.41371.40Confirms mono-tosylation of the starting material.
This compound C₁₅H₂₃N₃O₆S373.42396.41The presence of this peak confirms the successful synthesis of the final product.[1][2]
Tos-PEG4-Tos (Byproduct) C₂₂H₃₀O₉S₂502.59525.58A potential byproduct from the di-tosylation of the starting material.[3]
Azide-PEG4-Azide (Byproduct) C₈H₁₆N₆O₃244.25267.24A potential byproduct if the tosyl group is substituted by azide.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate all signals to determine the relative proton ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute the stock solution to a final concentration of 10-100 µg/mL in a 1:1 solution of methanol:water or acetonitrile:water, often with the addition of 0.1% formic acid or a low concentration of sodium acetate to promote ionization.

  • Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 100-1000).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺). Compare the observed m/z values with the calculated theoretical masses.

Visualization of Experimental Workflow and Data Synergy

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Start Start: Tetraethylene Glycol Tosylation Mono-tosylation Start->Tosylation Azidation Azidation Tosylation->Azidation Product Final Product: This compound Azidation->Product NMR_Analysis ¹H NMR Analysis Product->NMR_Analysis MS_Analysis MS Analysis Product->MS_Analysis Confirmation Structure Confirmed NMR_Analysis->Confirmation MS_Analysis->Confirmation data_synergy cluster_nmr NMR Evidence cluster_ms MS Evidence NMR ¹H NMR Data (Functional Groups) Tosyl_NMR Tosyl signals present (δ 7.3-7.8, 2.4 ppm) NMR->Tosyl_NMR Azide_NMR Azide-adjacent CH₂ present (δ ~3.4 ppm) NMR->Azide_NMR PEG_NMR PEG backbone intact (δ ~3.6 ppm) NMR->PEG_NMR MS Mass Spec Data (Molecular Weight) MW_MS Correct molecular ion peak (e.g., [M+Na]⁺ at m/z 396.41) MS->MW_MS Impurity_MS Absence of significant byproduct peaks MS->Impurity_MS Confirmation Confirmed this compound Structure Tosyl_NMR->Confirmation Azide_NMR->Confirmation PEG_NMR->Confirmation MW_MS->Confirmation Impurity_MS->Confirmation

References

Validating the Activity of Azide-PEG4-Tos PROTACs: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1] An Azide-PEG4-Tos PROTAC incorporates a flexible tetraethylene glycol (PEG4) linker functionalized with azide and tosyl groups, facilitating modular synthesis through click chemistry.[2][3] Validating the functional activity of these molecules is a critical step in their development. This guide provides a comparative overview of essential functional assays, complete with experimental protocols and representative data, to comprehensively characterize the performance of this compound PROTACs.

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[] This induced proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from key functional assays for a hypothetical this compound PROTAC targeting a protein of interest (POI-X) and recruiting the Cereblon (CRBN) E3 ligase. These values are compared to a negative control (an inactive epimer of the E3 ligase ligand) and a traditional small molecule inhibitor of POI-X.

Table 1: Target Protein Degradation

CompoundCell LineDC50 (nM)Dmax (%)
This compound PROTACHEK29325>90
Negative ControlHEK293>10,000<10
POI-X InhibitorHEK293N/ANo Degradation

DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum observed protein degradation.

Table 2: Ternary Complex Formation

AssayInteractionKD (nM)
SPRPROTAC : POI-X150
SPRPROTAC : CRBN300
SPRPOI-X : PROTAC : CRBN50

KD: Dissociation constant, a measure of binding affinity.

Table 3: Cellular Viability

CompoundCell LineIC50 (nM)
This compound PROTACCancer Cell Line A50
Negative ControlCancer Cell Line A>20,000
POI-X InhibitorCancer Cell Line A200

IC50: Concentration resulting in 50% inhibition of cell viability.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Western Blot for Target Protein Degradation

This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment - Plate cells - Treat with PROTAC concentrations start->cell_culture end End lysis 2. Cell Lysis - Harvest cells - Lyse to extract proteins cell_culture->lysis quantification 3. Protein Quantification - e.g., BCA Assay lysis->quantification sds_page 4. SDS-PAGE - Denature proteins - Separate by size quantification->sds_page transfer 5. Protein Transfer - Transfer to PVDF membrane sds_page->transfer blocking 6. Blocking - Block non-specific sites transfer->blocking primary_ab 7. Primary Antibody Incubation - Target POI and loading control blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation - HRP-conjugated antibody primary_ab->secondary_ab detection 9. Detection - Chemiluminescence imaging secondary_ab->detection analysis 10. Data Analysis - Densitometry - Normalize to loading control - Calculate DC50 and Dmax detection->analysis analysis->end

Figure 2: Western Blotting workflow for assessing protein degradation.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique that measures the binding kinetics and affinity of molecules in real-time, making it ideal for characterizing the formation of the POI-PROTAC-E3 ligase ternary complex.

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis Immobilize 1. Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip Inject_PROTAC 2. Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Binary_Data 3. Measure Binary Binding (KD of PROTAC to E3 Ligase) Inject_PROTAC->Binary_Data Inject_Mix 4. Inject PROTAC + POI (Analytes) Binary_Data->Inject_Mix Ternary_Data 5. Measure Ternary Complex Formation (KD and kinetics) Inject_Mix->Ternary_Data Analysis 6. Data Analysis - Determine KD for all interactions - Calculate cooperativity Ternary_Data->Analysis

Figure 3: SPR experimental workflow for ternary complex analysis.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore™)

  • Recombinant purified POI-X

  • Recombinant purified E3 ligase complex (e.g., CRBN-DDB1)

  • This compound PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.

  • Binary Interaction Analysis (PROTAC:E3 Ligase): Inject a series of concentrations of the this compound PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC:POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Formation: Inject a pre-incubated mixture of a constant concentration of the PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for each interaction. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for the POI to its affinity in the presence of the E3 ligase. A value of α > 1 indicates positive cooperativity, which is often correlated with potent degradation.

Cell Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

Materials:

  • Cancer cell line dependent on the target protein

  • This compound PROTAC

  • Negative control PROTAC

  • POI-X inhibitor

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound PROTAC, negative control, and POI-X inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves. Calculate the IC50 value for each compound.

Conclusion

A multi-faceted approach is essential for the thorough validation of this compound PROTACs. The combination of direct measurement of protein degradation by Western Blot, biophysical characterization of ternary complex formation by SPR, and assessment of the downstream cellular phenotype through viability assays provides a comprehensive understanding of the PROTAC's activity and mechanism of action. The data and protocols presented in this guide offer a robust framework for researchers to evaluate and compare the performance of their novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic class.

References

Benchmarking Azide-PEG4-Tos performance against commercially available linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of robust and effective bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. This guide provides an objective comparison of Azide-PEG4-Tos with other commercially available linkers, offering a comprehensive overview of their respective performance characteristics. The information presented herein is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific bioconjugation needs.

Executive Summary

This compound is a heterobifunctional linker featuring an azide group for bioorthogonal click chemistry and a tosyl group for nucleophilic substitution. This combination offers a versatile platform for constructing complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its primary competitors include N-hydroxysuccinimide (NHS) ester-based linkers and other click chemistry-enabled linkers.

The fundamental difference lies in their reaction mechanisms and specificity. This compound, through its azide moiety, participates in highly specific and efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media with minimal side reactions. The tosyl group provides a reactive site for nucleophiles like amines and thiols.

In contrast, NHS ester-based linkers react primarily with primary amines, such as those on lysine residues and the N-terminus of proteins. While a widely used and effective method, NHS ester chemistry can be less specific due to the abundance of lysine residues on the surface of many proteins and is susceptible to hydrolysis, which can impact conjugation efficiency.

This guide will delve into a quantitative comparison of these linkers, provide detailed experimental protocols, and visualize key workflows and concepts to provide a clear and actionable understanding of their relative merits.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for this compound and a common commercially available alternative, Azide-PEG4-NHS Ester. The data is compiled from various sources and is intended to provide a comparative overview. Actual results may vary depending on the specific biomolecules and reaction conditions.

Table 1: Reaction Efficiency and Kinetics

FeatureThis compound (via Click Chemistry)Azide-PEG4-NHS Ester (via Amines)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Residues Site-specifically introduced alkynes or strained cyclooctynesPrimary amines (Lysine, N-terminus)
Typical Reaction Time 1 - 4 hours1 - 2 hours
Typical Yield High to very high (>90%)Variable, moderate to high (50-80%)
Specificity Very High (Bioorthogonal)Moderate (Multiple lysine residues)
Side Reactions MinimalHydrolysis of NHS ester

Table 2: Conjugate Stability and Properties

FeatureThis compound (Triazole Linkage)Azide-PEG4-NHS Ester (Amide Linkage)
Linkage Stability Very High. The triazole ring is resistant to enzymatic cleavage and hydrolysis.[1][2][3][4][5]High. The amide bond is generally stable but can be susceptible to enzymatic cleavage by proteases.
Solubility Enhancement The PEG4 spacer significantly improves the water solubility of the conjugate, which can prevent aggregation.The PEG4 spacer provides similar benefits in enhancing aqueous solubility.
Control over DAR High. Site-specific introduction of the alkyne or azide allows for precise control over the drug-to-antibody ratio.Moderate. The number and accessibility of lysine residues can lead to a heterogeneous mixture of conjugates with varying DARs.

Experimental Protocols

To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.

Protocol 1: General Procedure for Antibody Conjugation using Azide-PEG4-NHS Ester followed by Click Chemistry

This two-step protocol first introduces an azide handle onto an antibody via its lysine residues, followed by a click reaction to a payload.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS Ester (10 mM stock in anhydrous DMSO)

  • Alkyne-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug)

  • For CuAAC: Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • For SPAAC: DBCO-functionalized payload.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Azide Modification of the Antibody:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 8.0-8.5.

    • Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS Ester stock solution to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

    • Remove excess Azide-PEG4-NHS ester using an SEC column equilibrated with PBS, pH 7.4.

  • Click Chemistry Conjugation:

    • For CuAAC:

      • To the azide-modified antibody, add the alkyne-functionalized payload (1.5-2 equivalents relative to the antibody).

      • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

      • Add the catalyst solution to the antibody-payload mixture, followed by the addition of sodium ascorbate to a final concentration of 1-2 mM.

      • Incubate for 1-4 hours at room temperature.

    • For SPAAC:

      • To the azide-modified antibody, add the DBCO-functionalized payload (1.5-2 equivalents relative to the antibody).

      • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the final antibody-drug conjugate using an SEC column to remove unreacted payload and catalyst components.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the purity and aggregation of the conjugate by SEC-HPLC.

Protocol 2: General Procedure for Small Molecule Conjugation using this compound

This protocol describes the conjugation of a small molecule containing a nucleophilic handle (e.g., an amine) to this compound.

Materials:

  • Small molecule with a primary amine.

  • This compound.

  • Anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Stir plate and reaction vessel.

  • Purification system (e.g., preparative HPLC).

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing small molecule and this compound (1.2 equivalents) in the anhydrous solvent.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent and wash with brine to remove excess base and salts.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the azide-functionalized small molecule.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G PROTAC Signaling Pathway POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin PROTAC->Ub Ubiquitination E3 E3 Ubiquitin Ligase E3->PROTAC Ub->POI Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

G Experimental Workflow: Antibody-Drug Conjugation cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Purification & Analysis Antibody Antibody Linker Azide-PEG4-NHS Ester Antibody->Linker Amine Reaction Azide_Ab Azide-Modified Antibody Linker->Azide_Ab Payload Alkyne-Payload Azide_Ab->Payload CuAAC or SPAAC ADC Antibody-Drug Conjugate Payload->ADC Purification Purification (SEC) ADC->Purification Analysis Characterization (HIC, SEC-HPLC) Purification->Analysis

Caption: Workflow for ADC synthesis via click chemistry.

G Logical Comparison of Linker Properties cluster_AzidePEG4Tos This compound cluster_NHSEster NHS Ester Linkers A_React Dual Reactivity: Azide (Click Chemistry) Tosylate (Nucleophilic Substitution) A_Spec High Specificity (Bioorthogonal Azide) A_React->A_Spec N_React Amine Reactivity (Lysine, N-terminus) A_React->N_React Comparison: Reactivity A_Stable Very Stable Triazole Linkage A_Spec->A_Stable N_Spec Moderate Specificity (Multiple Reaction Sites) A_Spec->N_Spec Specificity A_App PROTACs, ADCs, Complex Architectures A_Stable->A_App N_Stable Stable Amide Linkage A_Stable->N_Stable Stability N_React->N_Spec N_Spec->N_Stable N_App General Protein Labeling, Surface Immobilization N_Stable->N_App

Caption: Comparison of this compound and NHS ester linkers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azide-PEG4-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Azide-PEG4-Tos must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing its distinct chemical properties. This compound is a heterobifunctional linker containing a potentially explosive azide group, a tosyl group which is a good leaving group, and a polyethylene glycol (PEG) spacer. The presence of the azide functional group necessitates the highest level of caution.

Core Safety Principles and Hazard Assessment

Understanding the hazards associated with the components of this compound is the first step in its safe management. The azide functional group is the primary concern due to its potential for explosive decomposition and high toxicity.

Hazard CategoryDescriptionSafe Handling Practices
Explosivity Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition. The risk increases with a higher nitrogen-to-carbon ratio.[1][2]Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves.[2][3] Use a blast shield for reactions involving significant quantities.[2] Avoid using metal spatulas to prevent the formation of highly explosive heavy metal azides.
Toxicity Azides are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin, with effects similar to cyanide.Handle this compound in a well-ventilated chemical fume hood.
Reactivity Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. They can also react with heavy metals (e.g., lead, copper, silver, mercury) to form dangerously explosive metal azides.Never mix azide-containing waste with acidic waste. Avoid contact with metals. Do not dispose of down the drain, as it can react with lead or copper plumbing to form explosive salts.
Solvent Incompatibility Halogenated solvents like dichloromethane and chloroform can react with azides to form explosive di- and tri-azidomethane.Avoid the use of halogenated solvents when working with or disposing of azides.
Disposal Decision Workflow

The primary decision for disposing of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate the azide group before disposal. The following workflow provides a logical approach to making this determination.

start This compound Waste Generated decision1 Is the waste a dilute aqueous solution (e.g., <= 5% azide concentration)? start->decision1 direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal No deactivation Chemical Deactivation of Azide decision1->deactivation Yes end Disposal Complete direct_disposal->end neutralize Neutralize and Dispose (as per institutional guidelines) deactivation->neutralize neutralize->end

Disposal decision workflow for this compound.

Experimental Protocols for Disposal

Based on the nature of the this compound waste, one of the following two protocols must be strictly followed.

Protocol 1: Direct Disposal as Hazardous Waste

This is the most recommended and safest method for the disposal of this compound, especially for solid waste, concentrated solutions, or mixtures with other chemicals.

Methodology:

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical waste. Avoid metal containers.

    • Ensure the waste container is kept separate from acidic waste streams to prevent the formation of hydrazoic acid.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. Do not use abbreviations.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, light, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Protocol 2: Chemical Deactivation of Dilute Aqueous Solutions

For dilute aqueous solutions of azide-containing compounds (generally ≤5%), chemical deactivation can be performed to render the waste less hazardous before disposal. This procedure must be carried out with extreme caution in a chemical fume hood.

Methodology:

  • Preparation:

    • This procedure must be performed in a properly functioning chemical fume hood.

    • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet. The outlet should be connected to a tube leading to the back of the fume hood to vent the nitric oxide gas that will be generated.

    • Place the dilute this compound aqueous solution into the flask.

  • Deactivation Reaction:

    • While stirring the azide solution, slowly add a 20% aqueous solution of sodium nitrite.

    • Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel. The addition should be gradual to control the reaction rate and gas evolution.

    • Continue adding the acid dropwise until the solution is acidic, which can be confirmed with litmus paper.

  • Reaction Completion and Verification:

    • Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

    • To test for the presence of residual azides, a ferric chloride solution can be used. Add a few drops of the reaction mixture to a ferric chloride solution. The absence of a deep red color indicates the complete destruction of the azide.

  • Final Disposal:

    • Once the absence of azide is confirmed, neutralize the acidic solution with a dilute solution of sodium hydroxide until the pH is between 6 and 9.

    • The neutralized solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azide-PEG4-Tos
Reactant of Route 2
Reactant of Route 2
Azide-PEG4-Tos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.